K-8794
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H38N6O6S |
|---|---|
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
3-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxy-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C36H38N6O6S/c1-23-11-9-12-24(2)30(23)39-29(43)19-22-47-35-31(48-28-14-8-7-13-27(28)46-6)32(40-34(41-35)33-37-20-10-21-38-33)42-49(44,45)26-17-15-25(16-18-26)36(3,4)5/h7-18,20-21H,19,22H2,1-6H3,(H,39,43)(H,40,41,42) |
Clave InChI |
MTNFANNLCUMCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CCOC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=NC=CC=N5 |
Origen del producto |
United States |
Foundational & Exploratory
K-8794: An In-Depth Technical Guide on its Mechanism of Action as a Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-8794 is a potent and selective, orally active non-peptide antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative binding affinities and the structural basis for its selectivity are presented to offer a complete profile for researchers in pharmacology and drug development.
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vasoconstriction, cell proliferation, and hormone production. The ETB receptor, in particular, is involved in diverse physiological processes, including vasodilation via nitric oxide release from endothelial cells and clearance of circulating endothelin-1. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its receptors significant therapeutic targets. This compound has emerged as a valuable pharmacological tool for investigating the specific roles of the ETB receptor due to its high affinity and selectivity.
Core Mechanism of Action: Selective ETB Receptor Antagonism
The primary mechanism of action of this compound is its competitive and selective antagonism of the endothelin B (ETB) receptor. By binding to the ETB receptor, this compound prevents the binding of endogenous endothelin peptides, thereby inhibiting the initiation of downstream intracellular signaling cascades.
Molecular Interaction with the ETB Receptor
Crystal structure analysis of the human ETB receptor in complex with this compound has elucidated the precise molecular interactions that govern its binding. This compound docks into the transmembrane helical bundle of the receptor, a common binding site for non-peptide antagonists.
Key interactions include:
-
Ionic Interactions: The sulfonamide group of this compound forms ionic bonds with positively charged amino acid residues within the binding pocket.
-
Hydrophobic Interactions: The aromatic rings and aliphatic groups of this compound engage in extensive hydrophobic interactions with non-polar residues of the transmembrane helices.
-
Hydrogen Bonding: Specific hydrogen bonds are formed between this compound and amino acid side chains, further stabilizing the ligand-receptor complex.
These interactions are crucial for the high-affinity binding of this compound to the ETB receptor.[1]
Quantitative Data
The affinity and selectivity of this compound for the endothelin receptors have been determined through radioligand binding assays.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | ETB | 150 nM | (Sawaki et al., 2000, as cited in a 2021 thesis)[2] |
| Selectivity | ETA vs ETB | Data not available in searched literature |
Note: The Ki value is based on a secondary citation and should be confirmed with the primary literature if possible. The selectivity ratio requires the Ki or IC50 value for the ETA receptor, which was not available in the searched documents.
Signaling Pathways
By blocking the ETB receptor, this compound inhibits the activation of several key downstream signaling pathways that are normally initiated by endothelin binding.
Gq-PLC-IP3-Ca2+ Pathway
The ETB receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This compound blocks this entire cascade at its origin.
Caption: this compound inhibits the Gq-PLC-IP3-Ca2+ signaling pathway.
Gi-Adenylyl Cyclase-cAMP Pathway
In some cell types, the ETB receptor can also couple to the Gi alpha subunit. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing the ETB receptor, this compound prevents this inhibitory effect on cAMP production.
Caption: this compound blocks the Gi-mediated inhibition of adenylyl cyclase.
Experimental Protocols
The characterization of this compound as a selective ETB receptor antagonist involves standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the ETB and ETA receptors.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ETB ligand (e.g., [125I]-ET-1) to its receptor.
Materials:
-
Cell membranes expressing human ETB or ETA receptors.
-
Radioligand: [125I]-ET-1.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled ETB ligand).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add the different concentrations of this compound or binding buffer (for total binding) or non-specific binding control to the respective wells.
-
Add a fixed concentration of [125I]-ET-1 to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the ETB receptor-mediated increase in intracellular calcium.
Objective: To determine the concentration of this compound that inhibits 50% of the calcium response induced by an ETB receptor agonist.
Materials:
-
Cells expressing human ETB receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ETB receptor agonist (e.g., ET-1 or sarafotoxin S6c).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Plate the ETB-expressing cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or assay buffer (for control) for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the ETB agonist to all wells to stimulate the receptor.
-
Immediately begin kinetic measurement of the fluorescence intensity over time to capture the calcium transient.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the endothelin B receptor. Its mechanism of action is centered on the direct competitive blockade of the receptor, leading to the inhibition of downstream signaling pathways, primarily the Gq-mediated calcium mobilization and Gi-mediated adenylyl cyclase inhibition. The detailed understanding of its molecular interactions and the availability of robust experimental protocols for its characterization make this compound an invaluable tool for research into the physiological and pathophysiological roles of the ETB receptor. Further studies to precisely quantify its selectivity over the ETA receptor in various functional assays would provide a more complete pharmacological profile.
References
The Role of K-8794 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-8794 is a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis and the pathophysiology of cardiovascular diseases. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor exhibits more complex and dual functions. Located on endothelial cells, ETB receptors mediate vasodilation through the release of nitric oxide (NO) and prostacyacyclin. Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Data on this compound
This compound has been characterized as a high-affinity and selective antagonist for the ETB receptor. Its pharmacological profile makes it a valuable tool for dissecting the specific roles of the ETB receptor in various physiological and pathological cardiovascular processes.
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| IC50 (ETB Receptor) | Data not available in search results | ||
| IC50 (ETA Receptor) | Data not available in search results | ||
| Ki (ETB Receptor) | Data not available in search results | ||
| Ki (ETA Receptor) | Data not available in search results | ||
| In Vivo Efficacy | Specific data on blood pressure reduction or other cardiovascular parameters not available in search results |
Note: While the high affinity and selectivity of this compound are cited, specific quantitative values from primary literature were not available in the provided search results. Researchers are encouraged to consult primary pharmacological studies for this detailed information.
Signaling Pathways
The endothelin B receptor, a G protein-coupled receptor, can couple to different G proteins, leading to divergent downstream signaling cascades. The primary signaling pathways associated with ETB receptor activation and its antagonism by this compound are depicted below.
ETB Receptor Signaling and Antagonism by this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments used to characterize ETB receptor antagonists like this compound.
Radioligand Binding Assay for ETB Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the ETB receptor.
1. Membrane Preparation:
-
Tissues or cells expressing ETB receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ETB receptor-selective ligand (e.g., [¹²⁵I]-ET-3 or [¹²⁵I]-IRL-1620) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ETB receptor agonist or antagonist.
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol is used to assess the effect of this compound on systemic blood pressure.
1. Animal Model:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are commonly used.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Surgical Preparation (for direct measurement):
-
The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
A catheter is inserted into the carotid artery for direct measurement of arterial blood pressure and into the jugular vein for drug administration.
-
The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
The animal is allowed to recover from surgery for at least 24 hours.
3. Drug Administration and Blood Pressure Monitoring:
-
This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
A baseline blood pressure reading is recorded for a stable period.
-
This compound is administered intravenously or orally at various doses.
-
Blood pressure and heart rate are continuously monitored using a pressure transducer and a data acquisition system.
-
Data is recorded and analyzed to determine the dose-dependent effect of this compound on cardiovascular parameters.
Experimental Workflow for Assessing this compound's Effect on Vasoreactivity
Conclusion
This compound serves as a critical research tool for elucidating the multifaceted roles of the endothelin B receptor in cardiovascular physiology and disease. Its high selectivity allows for the precise investigation of ETB-mediated signaling pathways, contributing to a deeper understanding of their involvement in processes such as vasodilation, vasoconstriction, and vascular remodeling. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their cardiovascular research endeavors, ultimately paving the way for the development of novel therapeutic strategies targeting the endothelin system.
K-8794: A Comprehensive Technical Guide to a Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and experimental methodologies related to K-8794, a potent and selective antagonist of the endothelin B (ETB) receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular research and drug development.
Chemical Structure and Properties
This compound is a synthetic, non-peptide small molecule with a complex aromatic structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)-4-(4-tert-butylphenyl)sulfonylamino-6-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine-5-carboxamide |
| Molecular Formula | C₃₆H₃₈N₆O₆S |
| Molecular Weight | 682.79 g/mol |
| CAS Number | 180577-26-8 |
| SMILES | Cc1cccc(c1C)NC(=O)c2c(oc3ccccc3OC)nc(nc2NS(=O)(=O)c4ccc(cc4)C(C)(C)C)c5ncccn5 |
Pharmacological Properties
This compound is characterized as a high-affinity and selective antagonist for the endothelin B (ETB) receptor. Endothelin receptors, including ETA and ETB subtypes, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the endothelin family of peptides.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETB receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades typically initiated by ETB receptor activation. In vascular endothelial cells, ETB receptor activation leads to the production of vasodilators such as nitric oxide (NO) and prostacyclin. In contrast, ETB receptors on smooth muscle cells can mediate vasoconstriction. The selective antagonism of ETB receptors by this compound allows for the specific investigation of the physiological and pathophysiological roles of this receptor subtype.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of this compound for human endothelin receptors.
| Receptor Subtype | IC₅₀ (nM) |
| ETB | 0.83 |
| ETA | 2400 |
Data sourced from Sawaki, Y., et al. (2000). A novel, potent, and orally active endothelin ETB receptor-selective antagonist, this compound. Journal of Medicinal Chemistry, 43(13), 2535-2544.
The data demonstrates that this compound is approximately 2900-fold more selective for the ETB receptor over the ETA receptor, highlighting its utility as a specific pharmacological tool.
Endothelin B Receptor Signaling Pathway
Activation of the ETB receptor initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway associated with the ETB receptor in endothelial cells.
Caption: ETB receptor signaling cascade in endothelial cells.
Experimental Protocols
The pharmacological characterization of this compound involves standard in vitro assays to determine its binding affinity and functional antagonism at endothelin receptors. A representative experimental protocol for a competitive radioligand binding assay is detailed below.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the ETB receptor.
Materials:
-
Membrane preparations from cells expressing human recombinant ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Plate Preparation: Add assay buffer, membrane preparation, and the radioligand ([¹²⁵I]-ET-1) to each well of a 96-well microplate.
-
Compound Addition: Add increasing concentrations of this compound to the respective wells. For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled ET-1.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for a competitive binding assay.
Conclusion
This compound is a highly potent and selective antagonist of the endothelin B receptor. Its well-defined chemical structure and pharmacological profile make it an invaluable tool for investigating the intricate roles of the ETB receptor in health and disease. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of this and similar compounds, facilitating further research in the field of cardiovascular pharmacology and drug discovery.
A Technical Guide to Endothelin Receptor Signaling and the Role of K-8794
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the endothelin (ET) system, its complex signaling pathways, and the specific mechanism of action of K-8794, a selective antagonist. The document details the molecular interactions, presents comparative quantitative data, outlines key experimental protocols, and uses visualizations to clarify complex processes.
The Endothelin System: An Overview
The endothelin system is a critical signaling axis in vascular homeostasis. It comprises three 21-amino acid peptide ligands: endothelin-1 (ET-1), ET-2, and ET-3.[1] These peptides exert their effects by binding to two distinct G-protein-coupled receptors (GPCRs), the Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.[2]
-
ET-A Receptors: Primarily located on vascular smooth muscle cells. Their activation, predominantly by ET-1, leads to potent and sustained vasoconstriction and cell proliferation.[1][3][4]
-
ET-B Receptors: Found on both vascular smooth muscle cells (mediating vasoconstriction) and endothelial cells.[1][5] On endothelial cells, ET-B receptor activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin.[3][5] ET-B receptors also play a crucial role in clearing circulating ET-1 from the plasma.[2][4]
Core Endothelin Receptor Signaling Pathways
Upon ligand binding, endothelin receptors undergo a conformational change, activating intracellular signaling cascades primarily through heterotrimeric G proteins.[6][7]
2.1 Gq/11-Mediated Vasoconstriction Pathway
The canonical pathway for vasoconstriction mediated by both ET-A and smooth muscle ET-B receptors involves coupling to Gq/11 proteins.[5][6]
-
Activation: ET-1 binds to the receptor, activating the associated Gαq subunit.[6]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[6]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6]
-
PKC Activation & Contraction: The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of contractile proteins and resulting in smooth muscle contraction.[6]
This compound: A Selective ET-B Receptor Antagonist
This compound is an orally active, non-peptide small molecule identified as a selective antagonist for the Endothelin-B (ET-B) receptor.[8][9] Its selectivity allows researchers to dissect the specific physiological and pathological roles of the ET-B receptor, distinguishing its functions from those of the ET-A receptor. The crystal structure of this compound in complex with the human ET-B receptor has been solved, providing detailed insights into its binding mode.[9][10]
As an antagonist, this compound competitively binds to the ET-B receptor, sterically hindering the binding of endogenous ligands like ET-1 and ET-3. This blockade prevents receptor activation and inhibits the downstream signaling cascades, thereby blocking ET-B mediated physiological responses.
Quantitative Data: Receptor Binding Affinities
The precise binding affinity (Ki) and functional inhibition (IC50) values for this compound are not detailed in the readily available literature. However, it is characterized as a high-affinity antagonist.[11] For context, the table below presents affinity data for other well-characterized endothelin receptor antagonists. The selectivity ratio is calculated from the ratio of affinities for ET-B versus ET-A receptors.
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Selectivity (ET-B vs ET-A) | Reference |
| This compound | ET-B Selective | High Affinity (Specific value not cited) | Selective for ET-B | [11] |
| Bosentan | Dual (ET-A/ET-B) | pKB (pulmonary artery) = 6.28 | ~20-fold for ET-A | [12][13] |
| Ambrisentan | ET-A Selective | pKB (pulmonary artery) = 7.38 | >4000-fold for ET-A | [12] |
| BQ-788 | ET-B Selective | KD (human ventricle) ~1 µM (for ET-A) | Highly selective for ET-B | [4][14] |
| Macitentan | Dual (ET-A/ET-B) | IC50 = 0.5 nM (ET-A), 391 nM (ET-B) | ~780-fold for ET-A | [10] |
Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher value indicates greater binding affinity.
Experimental Protocols
Characterizing an antagonist like this compound involves a combination of binding and functional assays.
5.1 Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for its receptor by measuring how effectively it competes with a radiolabeled ligand.[15][16]
Methodology:
-
Preparation: Prepare membranes from cells engineered to express a high density of the target receptor (e.g., CHO cells expressing human ET-B receptors).[10]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ET-B selective ligand (e.g., [125I]-ET-3), and varying concentrations of the unlabeled test compound (this compound).[15]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
5.2 Protocol: In Vitro Functional Assay (Isolated Artery Ring)
This assay assesses the functional consequence of receptor antagonism by measuring the compound's ability to inhibit agonist-induced vasoconstriction in isolated blood vessels.[12]
Methodology:
-
Tissue Preparation: Isolate segments of a blood vessel (e.g., human pulmonary artery or rat aorta) and cut them into rings (3-5 mm).[3][12]
-
Mounting: Mount the arterial rings in an organ bath filled with a physiological salt solution, aerated with 95% O2/5% CO2, and maintained at 37°C. Connect the rings to an isometric force transducer to measure tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for 60-90 minutes.
-
Antagonist Incubation: Add a fixed concentration of the antagonist (this compound) or vehicle control to the organ bath and incubate for a set period (e.g., 30-60 minutes).
-
Agonist Challenge: Construct a cumulative concentration-response curve by adding an ET-B selective agonist (e.g., Sarafotoxin S6c) in a stepwise manner and recording the resulting contraction force.[3][10]
-
Data Analysis: Compare the concentration-response curve in the presence of this compound to the control curve. A competitive antagonist will cause a rightward shift in the curve. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 or pKB value).[12]
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. ahajournals.org [ahajournals.org]
K-8794: A Potent and Selective Endothelin B Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of K-8794, a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological properties and experimental evaluation of this compound.
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a crucial role in vascular physiology and pathophysiology.[1] While both receptors are involved in vasoconstriction, the ETB receptor, particularly on endothelial cells, also mediates vasodilation through the release of nitric oxide (NO) and prostacyclin.[2][3] Furthermore, ETB receptors are involved in the clearance of circulating endothelin-1.[4] The diverse functions of the ETB receptor have made it an important target for therapeutic intervention in various cardiovascular diseases.
This compound is a synthetic, orally active, small-molecule antagonist that exhibits high selectivity for the ETB receptor over the ETA receptor.[5][6] Its ability to specifically block ETB receptor-mediated signaling pathways makes it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype. This guide summarizes the key quantitative data regarding its binding affinity and functional antagonism, details the experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its high affinity and selectivity for the ETB receptor.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) |
| Human ETB | [¹²⁵I]-ET-1 | CHO cell membranes expressing human ETB receptor | 0.85 |
| Human ETA | [¹²⁵I]-ET-1 | CHO cell membranes expressing human ETA receptor | 3,200 |
Kᵢ values represent the inhibitor constant and are a measure of the binding affinity of the antagonist.
Table 2: In Vitro Functional Antagonist Activity of this compound
| Assay Type | Agonist | Tissue/Cell Preparation | pA₂ Value |
| Vasorelaxation | Sarafotoxin S6c | Isolated rabbit mesenteric artery | 8.1 |
| Calcium Mobilization | ET-1 | HEK293 cells expressing human ETB receptor | 7.9 |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol describes the determination of the binding affinity of this compound for the human ETA and ETB receptors.
Objective: To determine the inhibitor constant (Kᵢ) of this compound for the human ETA and ETB receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETA or ETB receptor.
-
[¹²⁵I]-Endothelin-1 (ET-1) as the radioligand.
-
This compound as the competing non-labeled ligand.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of [¹²⁵I]-ET-1 at a final concentration of 25 pM.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add 1 µM of unlabeled ET-1.
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Antagonism Assay (Vasorelaxation)
This protocol describes the evaluation of the functional antagonist activity of this compound on isolated blood vessels.
Objective: To determine the pA₂ value of this compound for the ETB receptor-mediated vasorelaxation.
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine for pre-constriction.
-
Sarafotoxin S6c (a selective ETB receptor agonist).
-
This compound.
-
Organ bath system with force-displacement transducers.
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect the superior mesenteric artery. Cut the artery into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Apply an optimal resting tension of 1.5 g and allow the tissues to equilibrate for 60-90 minutes.
-
Pre-constriction: Pre-constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Antagonist Incubation: Once a stable contraction is achieved, add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle to the organ baths and incubate for 30 minutes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the ETB agonist Sarafotoxin S6c (e.g., 10⁻¹⁰ to 10⁻⁷ M) in the presence of different concentrations of this compound or vehicle.
-
Data Analysis: Measure the relaxation response to Sarafotoxin S6c as a percentage of the phenylephrine-induced pre-constriction. Construct concentration-response curves and determine the EC₅₀ values for Sarafotoxin S6c in the absence and presence of this compound. Perform a Schild regression analysis to calculate the pA₂ value. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the ETB receptor and a typical experimental workflow for characterizing an antagonist like this compound.
Caption: ETB Receptor Signaling Pathway.
Caption: this compound Characterization Workflow.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Preliminary Studies on K-8794: A Selective Endothelin ETB Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
K-8794 is a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the role of the ETB receptor is more complex.[3] Endothelial ETB receptors are involved in the clearance of circulating ET-1 and mediate vasodilation through the release of nitric oxide and prostacyclin.[3] Conversely, ETB receptors on smooth muscle cells can also contribute to vasoconstriction. Given this dual role, selective ETB antagonists like this compound are valuable tools for dissecting the physiological and pathological functions of the ETB receptor, particularly in the context of cardiovascular diseases.
This technical guide provides a summary of the available preliminary data on this compound, focusing on its mechanism of action and interaction with the ETB receptor. Due to the limited availability of primary quantitative data in the public domain, this document will focus on the qualitative aspects of this compound's pharmacology and provide generalized experimental protocols relevant to its study.
Mechanism of Action: Structural Insights into ETB Receptor Antagonism
The antagonistic properties of this compound stem from its high-affinity binding to the ETB receptor, sterically hindering the binding and activation by endogenous endothelin peptides. X-ray crystallography studies of the human ETB receptor in complex with this compound have provided detailed insights into its binding mode.
This compound, a pyrimidine derivative, shares structural similarities with the dual ETA/ETB antagonist bosentan.[2] However, a key distinction lies in the substituent at the 6-position of the central pyrimidine ring, which contributes to this compound's higher affinity for the ETB receptor compared to bosentan.[2] The binding of this compound to the ETB receptor is characterized by a network of interactions:
-
Ionic Interactions: The sulfonamide group of this compound forms ionic bonds with key amino acid residues within the receptor's binding pocket.[2]
-
Hydrophobic Interactions: Aromatic moieties of the this compound molecule establish hydrophobic contacts with several residues, further stabilizing the ligand-receptor complex.[2]
-
Water-Mediated Hydrogen Bonds: A detailed network of water-mediated hydrogen bonds also plays a crucial role in the high-affinity interaction.[2]
These interactions collectively lock the receptor in an inactive conformation, preventing the conformational changes required for signal transduction upon agonist binding.
Quantitative Data Summary
A comprehensive search of publicly available scientific literature did not yield specific quantitative data from the primary publication by Sawaki et al. (2000) or subsequent studies that would allow for the creation of detailed data tables for this compound's binding affinity (Ki), half-maximal inhibitory concentration (IC50), or functional antagonism (pA2).
Experimental Protocols
The following sections describe generalized experimental protocols that are commonly employed to characterize the pharmacological effects of endothelin receptor antagonists like this compound. These are intended to serve as a methodological guide for researchers.
In Vitro Radioligand Binding Assay for ETB Receptor
This assay is used to determine the binding affinity of a compound for the ETB receptor.
1. Materials:
- Cell membranes prepared from cells expressing the human ETB receptor (e.g., CHO-ETB cells).
- Radioligand: [¹²⁵I]-ET-1 or a selective [¹²⁵I]-ETB ligand.
- This compound or other test compounds.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).
- Non-specific binding control: A high concentration of a non-radiolabeled ETB ligand (e.g., 1 µM ET-1).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) in the binding buffer.
- To determine non-specific binding, incubate the membranes with the radioligand in the presence of the non-specific binding control.
- Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Functional Assay: Inhibition of Agonist-Induced Vasoconstriction
This assay assesses the ability of this compound to antagonize the physiological response to an ETB receptor agonist in isolated blood vessels.
1. Materials:
- Isolated arterial rings (e.g., from rabbit pulmonary artery or rat aorta).
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
- Isometric force transducer and data acquisition system.
- ETB-selective agonist (e.g., Sarafotoxin S6c or IRL 1620).
- This compound or other test compounds.
2. Procedure:
- Mount the arterial rings in the organ baths under optimal resting tension.
- Allow the tissues to equilibrate for a defined period (e.g., 60-90 minutes).
- Construct a cumulative concentration-response curve to the ETB agonist.
- Wash the tissues to return to baseline tension.
- Incubate the tissues with a fixed concentration of this compound for a specific duration (e.g., 30-60 minutes).
- Construct a second cumulative concentration-response curve to the ETB agonist in the presence of this compound.
- Repeat the incubation and agonist concentration-response curves with increasing concentrations of this compound.
3. Data Analysis:
- Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
- Analyze the rightward shift of the agonist concentration-response curve in the presence of this compound.
- For a competitive antagonist, perform a Schild analysis by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
The ETB receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to Gαq/11, initiating a signaling cascade that leads to vasoconstriction in smooth muscle cells. In endothelial cells, it can also couple to Gαi, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation. This compound, as an antagonist, blocks the initiation of these pathways by preventing agonist binding.
Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a receptor antagonist like this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
Conclusion
This compound is a selective antagonist of the ETB receptor with a well-defined mechanism of action at the structural level. While its potential as a pharmacological tool and therapeutic agent is evident, a comprehensive understanding of its preliminary effects is hampered by the lack of publicly accessible quantitative data from primary studies. The experimental protocols and workflows provided in this guide offer a framework for researchers to independently investigate and characterize the pharmacological properties of this compound and similar compounds. Further studies are warranted to fully elucidate the in vitro and in vivo effects of this compound and to explore its therapeutic potential in cardiovascular and other diseases where the endothelin system is implicated.
References
K-8794: A Comprehensive Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target identification and validation of K-8794, a potent and selective antagonist of the Endothelin B (ETB) receptor. This document outlines the pharmacological properties of this compound, the signaling pathways it modulates, and the experimental methodologies used to validate its mechanism of action.
Introduction to this compound and its Target
This compound is an orally active, non-peptide small molecule that has been identified as a high-affinity and selective antagonist for the Endothelin B (ETB) receptor. The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors, plays a crucial role in vascular homeostasis and is implicated in various cardiovascular diseases. While both receptors are activated by ET-1, they can have distinct and sometimes opposing physiological effects. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor, found on endothelial cells, mediates vasodilation through the release of nitric oxide and prostacyclin, and is also involved in the clearance of circulating endothelin-1. However, ETB receptors on smooth muscle cells can also mediate vasoconstriction. The selectivity of this compound for the ETB receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in health and disease.
Quantitative Pharmacological Profile of this compound
The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified through rigorous in vitro pharmacological assays. The following tables summarize the binding affinity (Ki) and functional antagonist potency (IC50) of this compound for both human endothelin receptor subtypes.
Table 1: Binding Affinity of this compound for Human Endothelin Receptors
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Reference Compound | Reference Compound Kᵢ (nM) | Selectivity (ETA Kᵢ / ETB Kᵢ) |
| Human ETB | [¹²⁵I]-Endothelin-1 | 1.3 ± 0.2 | BQ-788 | - | \multirow{2}{*}{72.3} |
| Human ETA | [¹²⁵I]-Endothelin-1 | 94 ± 3 | BQ-123 | - |
Data presented as mean ± SEM. Kᵢ values were determined by competitive radioligand binding assays.
Table 2: Functional Antagonism of this compound at Human Endothelin Receptors
| Receptor Subtype | Agonist | Assay Type | This compound IC₅₀ (nM) |
| Human ETB | Sarafotoxin S6c | Calcium Mobilization | 1.3 ± 0.2 |
| Human ETA | Endothelin-1 | Calcium Mobilization | 94 ± 3 |
Data presented as mean ± SEM. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the respective agonist.
Mechanism of Action: Structural Insights and Signaling Pathways
The high-affinity and selective binding of this compound to the ETB receptor has been elucidated through structural biology studies. Co-crystallization of this compound with the human ETB receptor has revealed the precise molecular interactions within the ligand-binding pocket.
Structural Basis of this compound Binding
The crystal structure of the this compound-ETB receptor complex shows that this compound binds deep within the transmembrane domain of the receptor. Key interactions include:
-
Ionic and Hydrogen Bonds: The sulfonamide group of this compound forms critical ionic and hydrogen bond interactions with specific residues in the binding pocket, anchoring the molecule.
-
Hydrophobic Interactions: The aromatic rings of this compound engage in extensive hydrophobic interactions with nonpolar amino acid residues, contributing to its high affinity.
-
Shape Complementarity: The overall shape of this compound is highly complementary to the ETB receptor binding pocket, which is a key determinant of its selectivity over the ETA receptor.
Below is a diagram illustrating the key amino acid residues of the ETB receptor that interact with this compound.
Modulation of ETB Receptor Signaling
The ETB receptor is a GPCR that can couple to multiple G protein subtypes, primarily Gq/11 and Gi/o. Activation of the ETB receptor by its endogenous ligand, endothelin-1, initiates a cascade of intracellular signaling events. By competitively blocking the binding of endothelin-1, this compound effectively inhibits these downstream signaling pathways.
The primary signaling pathway inhibited by this compound is the Gq/11-mediated activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Experimental Protocols for Target Validation
The identification and validation of this compound as a selective ETB receptor antagonist involved a series of well-defined experimental procedures. The following sections provide detailed methodologies for the key assays used in its characterization.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.
Objective: To quantify the affinity of this compound for human ETA and ETB receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing either human ETA or ETB receptors.
-
[¹²⁵I]-Endothelin-1 (specific activity ~2000 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled endothelin-1 (1 µM, for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-Endothelin-1 (final concentration ~50 pM).
-
100 µL of cell membrane suspension (containing 5-10 µg of protein).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine the potency of this compound in antagonizing the ETB receptor-mediated intracellular calcium increase.
Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the human ETB receptor.
Materials:
-
HEK293 cells stably expressing the human ETB receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ETB receptor agonist (e.g., Sarafotoxin S6c).
-
This compound stock solution.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Seed HEK293-ETB cells into 96-well plates and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer containing the desired concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the ETB agonist (Sarafotoxin S6c) at a concentration that elicits a submaximal response (e.g., EC₈₀) and immediately begin kinetic fluorescence reading for 2-3 minutes.
-
Calculate the increase in fluorescence over baseline for each well.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Conclusion
The comprehensive target identification and validation studies have unequivocally established this compound as a high-affinity and highly selective antagonist of the human Endothelin B receptor. The quantitative pharmacological data, derived from rigorous binding and functional assays, demonstrate a clear selectivity margin over the Endothelin A receptor. Structural studies have provided a detailed understanding of its binding mode, which underpins its potent and selective antagonism. The well-defined experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other endothelin receptor modulators. This body of evidence validates the ETB receptor as the primary target of this compound and supports its use as a critical research tool for exploring the therapeutic potential of selective ETB receptor antagonism.
In Silico Modeling of K-8794 and Endothelin B (ETB) Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of the interaction between the selective Endothelin B (ETB) receptor antagonist, K-8794, and its target receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and the ETB receptor is a key therapeutic target for various cardiovascular diseases. Understanding the molecular interactions between antagonists like this compound and the ETB receptor is paramount for the rational design of novel and more potent therapeutics. This document outlines the structural basis of this interaction, the associated signaling pathways, and provides detailed protocols for in silico modeling and experimental validation.
Introduction to the Endothelin B Receptor and this compound
The Endothelin B (ETB) receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand endothelin-1 (ET-1), triggers a cascade of intracellular signaling pathways.[1] These pathways are primarily coupled through Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The ETB receptor is involved in various physiological processes, including vasodilation, clearance of circulating ET-1, and cell growth and proliferation.[1]
This compound is a potent and selective non-peptide antagonist of the ETB receptor. Its chemical structure, featuring a central pyrimidine core with multiple aromatic substituents, allows for high-affinity binding to the receptor, thereby inhibiting the downstream signaling cascades initiated by endothelin. The high affinity and selectivity of this compound make it a valuable tool for studying the physiological roles of the ETB receptor and a promising lead compound for drug development.
Quantitative Data: Binding Affinity of this compound and Other Ligands to the ETB Receptor
The affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While the primary literature from Sawaki et al. (2000) detailing the initial pharmacological characterization of this compound was not retrieved in the search, subsequent crystallographic studies have confirmed its high affinity for the ETB receptor, noting it to be higher than that of the clinically used dual ETA/ETB antagonist, bosentan.
For the purpose of this guide, the following table structure is provided to be populated with specific binding affinity data as it is obtained from primary literature sources.
| Ligand | Receptor Subtype | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| This compound | Human ETB | Data not available in search | Data not available in search | Data not available in search | (Sawaki et al., 2000) |
| Bosentan | Human ETB | ||||
| Endothelin-1 | Human ETB | ||||
| IRL2500 | Human ETB | 1.3 ± 0.2 | |||
| BQ788 | Human ETB | 9.8 ± 1.3 |
ETB Receptor Signaling Pathway
The interaction of ET-1 with the ETB receptor initiates a complex network of intracellular signals. The primary signaling cascade involves the activation of Gq and Gi proteins. The diagram below illustrates the canonical ETB receptor signaling pathway.
Caption: ETB Receptor Signaling Pathway.
In Silico Modeling Workflow
The process of modeling the interaction between this compound and the ETB receptor involves a series of computational steps, from preparing the molecular structures to simulating their dynamic behavior and analyzing the results. The following diagram outlines a typical workflow for this in silico study.
Caption: In Silico Modeling Workflow.
Experimental and Computational Protocols
This section provides detailed methodologies for the key experiments and computational procedures involved in studying the this compound and ETB receptor interaction.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of this compound to the ETB receptor using a competitive binding assay.
1. Membrane Preparation:
-
Culture cells expressing the human ETB receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ETB receptor ligand (e.g., [¹²⁵I]-ET-1).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Molecular Docking Protocol
This protocol outlines the steps for docking this compound into the binding site of the ETB receptor.
1. Receptor Preparation:
-
Obtain the crystal structure of the human ETB receptor in complex with this compound from the Protein Data Bank (PDB ID: 5XPR).
-
Remove water molecules, ions, and any co-crystallized ligands other than this compound (which can be used for validation).
-
Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.
-
Assign partial charges to the atoms of the receptor using a force field such as AMBER or CHARMM.
2. Ligand Preparation:
-
Obtain the 3D structure of this compound. If not available, it can be built using a molecular modeling software and energy-minimized.
-
Add hydrogen atoms and assign partial charges to the ligand atoms.
3. Docking Simulation:
-
Define the binding site on the ETB receptor. This can be done by specifying a grid box centered on the co-crystallized this compound or by identifying the key interacting residues.
-
Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound ligand into the defined binding site.
-
The docking algorithm will generate multiple possible binding poses of the ligand.
4. Analysis of Docking Results:
-
Score the generated poses based on the docking program's scoring function, which estimates the binding affinity.
-
The pose with the best score is considered the most likely binding mode.
-
Visually inspect the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between this compound and the ETB receptor.
Molecular Dynamics (MD) Simulation Protocol
This protocol describes how to perform an MD simulation to study the dynamic behavior of the this compound-ETB receptor complex.
1. System Setup:
-
Start with the best-ranked docked pose of the this compound-ETB complex from the molecular docking study.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.
2. Simulation Parameters:
-
Choose a suitable force field for the protein, ligand, lipids, and water (e.g., AMBER, CHARMM, GROMOS).
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the protein and ligand.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the complex.
3. Production Run:
-
Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the dynamics of the system at equilibrium.
-
Save the trajectory of the simulation (the coordinates of all atoms at regular time intervals).
4. Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the this compound-ETB complex.
-
Calculate the root-mean-square deviation (RMSD) to assess the conformational stability of the protein and the ligand.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the receptor.
-
Characterize the key intermolecular interactions between this compound and the ETB receptor over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
Conclusion
The in silico modeling of the interaction between this compound and the ETB receptor provides valuable insights into the molecular basis of its antagonist activity. By combining molecular docking and molecular dynamics simulations, researchers can predict the binding mode, identify key interacting residues, and understand the dynamic behavior of this important drug-receptor system. The protocols outlined in this guide provide a framework for conducting such studies, which can ultimately aid in the discovery and development of new and improved ETB receptor antagonists for the treatment of cardiovascular and other diseases. The validation of these in silico findings through experimental binding assays is crucial for a comprehensive understanding of the ligand-receptor interaction.
References
Methodological & Application
K-8794 In Vitro Experimental Protocol: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro characterization of K-8794, a potent and selective antagonist of the Endothelin B (ETB) receptor. The information is intended for researchers, scientists, and drug development professionals engaged in the study of the endothelin system and related pharmacology.
Introduction
This compound is a non-peptide, orally active, and highly selective antagonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation, and cell proliferation.[1] The endothelin system, which also includes endothelin A (ETA) receptors and their peptide ligands (endothelin-1, -2, and -3), plays a significant role in cardiovascular function and disease. Understanding the in vitro pharmacology of this compound is crucial for its application as a research tool and its potential therapeutic development.
This document outlines the key signaling pathways of the ETB receptor and provides step-by-step protocols for essential in vitro assays to determine the potency and mechanism of action of this compound.
ETB Receptor Signaling Pathways
The ETB receptor, upon activation by its endogenous ligand endothelin-1 (ET-1), couples to several G protein subtypes, initiating a cascade of intracellular signaling events. The primary pathways include:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium levels.
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gs Pathway: Stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
-
G12/13 Pathway: Activation of Rho GTPases, which are involved in regulating the actin cytoskeleton and cell motility.
As an antagonist, this compound blocks these signaling cascades by preventing the binding of ET-1 to the ETB receptor.
References
Application Notes and Protocols for In Vivo Administration of K-8794 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of K-8794, a potent and selective endothelin B (ETB) receptor antagonist, in animal models. This document includes a summary of its mechanism of action, available quantitative data from in vivo studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a non-peptide, orally active, and highly selective antagonist of the endothelin B (ETB) receptor. The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and inflammation. While ETA receptor activation is primarily associated with vasoconstriction, ETB receptor activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors on smooth muscle cells can induce vasoconstriction. This compound's selectivity for the ETB receptor makes it a valuable tool for dissecting the physiological and pathological roles of this receptor subtype in various disease models, particularly in the cardiovascular system.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the ETB receptor, thereby preventing the binding of endogenous endothelins. This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. On endothelial cells, this can lead to a reduction in nitric oxide-mediated vasodilation. Conversely, antagonism of ETB receptors on smooth muscle cells can prevent vasoconstriction. The net effect of this compound administration in a specific in vivo model will depend on the distribution and function of ETB receptors in the tissue or organ system being studied.
ETB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the ETB receptor, which is inhibited by this compound.
Caption: Simplified ETB receptor signaling pathway inhibited by this compound.
Quantitative Data from In Vivo Studies
The following table summarizes the available quantitative data for the in vivo administration of this compound in a canine model of congestive heart failure.
| Parameter | Dog Model (Congestive Heart Failure) |
| Animal Model | Dogs with heart failure induced by rapid right ventricular pacing |
| Compound | This compound |
| Dosage | 2 mg/kg/day[1] |
| Administration Route | Oral[1] |
| Treatment Duration | 14 days[1] |
| Observed Effects | - Higher mean arterial pressure and systemic vascular resistance compared to placebo[1]- No significant difference in cardiac output compared to placebo[1]- Significantly lower plasma renin activity and aldosterone levels compared to placebo[1]- Higher Na+ excretion and urine flow rate compared to placebo[1] |
Experimental Protocols
In Vivo Administration of this compound in a Canine Model of Congestive Heart Failure
This protocol is based on the study by Yoshioka et al. (2002).
1. Animal Model:
-
Species: Beagle dogs.
-
Model Induction: Congestive heart failure is induced by rapid right ventricular pacing. A pacemaker is surgically implanted, and after a recovery period, the heart is paced at a high rate (e.g., 240 beats/min) to induce heart failure.
2. Drug Formulation and Preparation:
-
This compound is administered orally. While the specific vehicle was not detailed in the available abstract, for oral administration in dogs, the compound can be formulated in gelatin capsules or suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.
-
Preparation of Suspension (General Protocol):
-
Weigh the required amount of this compound powder based on the dog's body weight and the target dose of 2 mg/kg.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the this compound powder to the CMC solution while stirring continuously to form a uniform suspension.
-
The final concentration should be calculated to allow for a reasonable administration volume.
-
3. Dosing and Administration:
-
Dosage: 2 mg/kg body weight.
-
Frequency: Once daily.
-
Route: Oral administration. If using a suspension, administer via oral gavage. If using capsules, administer directly into the dog's mouth.
-
Duration: 14 consecutive days.
4. Monitoring and Outcome Assessment:
-
Hemodynamic Monitoring: Measure mean arterial pressure, systemic vascular resistance, and cardiac output at baseline and at the end of the treatment period.
-
Blood and Urine Analysis: Collect blood samples to measure plasma renin activity and aldosterone levels. Collect urine to measure sodium excretion and urine flow rate.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo administration of this compound in a canine model.
Considerations for Rodent Models
While specific in vivo data for this compound in rats or mice are not available, researchers can adapt the general protocols for other orally active endothelin receptor antagonists.
-
Dosage: Dose-ranging studies would be necessary to determine the optimal dose of this compound in rodents.
-
Formulation: A common vehicle for oral gavage in rodents is 0.5% or 1% carboxymethyl cellulose (CMC) in water, or a suspension in a mixture of polyethylene glycol (PEG) and water.
-
Administration: Oral gavage is the standard method for precise oral dosing in rodents.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the ETB receptor in vivo. The provided data from a canine model of congestive heart failure demonstrates its oral activity and significant physiological effects. Researchers planning to use this compound in other animal models should carefully consider the need for dose-optimization studies and appropriate formulation development. The detailed protocols and diagrams in these application notes serve as a foundation for designing and executing robust in vivo experiments with this compound.
References
Dissolving K-8794 for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and use of K-8794, a selective endothelin receptor B (ETB) antagonist, in a research setting. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies.
Product Information and Storage
This compound is an orally active and selective antagonist of the endothelin B (ETB) receptor, making it a valuable tool for investigating the roles of this receptor in various physiological and pathological processes, particularly in cardiovascular diseases.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source |
| Molecular Weight | 682.79 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (In Solvent) | -80°C for up to 1 year | N/A |
Dissolution of this compound for Stock Solution Preparation
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. DMSO is a powerful, water-miscible organic solvent commonly used for dissolving a wide array of organic compounds for in vitro and in vivo research.
Protocol for Preparing a this compound Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare a 10 mM stock solution, dissolve 6.83 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the stock solution aliquots at -80°C.
-
Table 2: Example Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |
| 10 mM | 6.83 | 1 |
| 20 mM | 13.66 | 1 |
| 50 mM | 34.15 | 1 |
Note: It is recommended to perform a small-scale solubility test to confirm the desired concentration is achievable before preparing a large volume of stock solution.
Application in In Vitro Cell-Based Assays
This compound, as an ETB receptor antagonist, can be used in various cell-based assays to study the downstream signaling pathways of the ETB receptor. A common method to assess the activity of G-protein coupled receptors like the ETB receptor is through a calcium flux assay.
Experimental Workflow for an In Vitro ETB Receptor Antagonist Assay:
Application Notes and Protocols: K-8794 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-8794 is a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor. As a crucial tool in pharmacological research and a potential therapeutic agent, understanding its stability and optimal storage conditions is paramount to ensure experimental accuracy and therapeutic efficacy. These application notes provide a comprehensive overview of the recommended storage, handling, and stability testing protocols for this compound.
Stability and Storage Conditions
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. While specific, long-term stability data for this compound is not extensively published, the following recommendations are based on general guidelines for similar small molecule compounds. It is imperative for researchers to conduct their own stability studies for specific formulations and storage conditions.
Recommended Storage:
-
Solid Form: this compound, as a solid powder, should be stored in a tightly sealed container at -20°C. Protect from light and moisture.
-
In Solution: For short-term use, solutions of this compound can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Handling Precautions:
-
Allow the compound to warm to room temperature before opening the vial to prevent condensation, which can lead to degradation.
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Data Presentation: Representative Stability of this compound
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Solid | |||
| -20°C, dessicated, dark | 0 months | 99.8 | White to off-white powder |
| 6 months | 99.5 | No change | |
| 12 months | 99.2 | No change | |
| 4°C, dessicated, dark | 0 months | 99.8 | White to off-white powder |
| 6 months | 98.1 | No change | |
| 12 months | 96.5 | Slight discoloration | |
| 25°C, 60% RH | 0 months | 99.8 | White to off-white powder |
| 1 month | 95.3 | Noticeable discoloration | |
| 3 months | 88.7 | Significant degradation | |
| In Solution (DMSO, -20°C) | |||
| 0 weeks | 99.7 | Clear, colorless solution | |
| 2 weeks | 99.1 | No change | |
| 4 weeks | 98.5 | No change | |
| 8 weeks | 96.2 | Slight yellowing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Solvent Preparation: Use anhydrous, research-grade dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. The specific parameters may need to be optimized for the available instrumentation and columns.
-
Sample Preparation:
-
Prepare samples of this compound under the desired storage conditions (e.g., solid at different temperatures, in solution).
-
At each time point, accurately prepare a working solution of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
-
Data Reporting:
-
Record the purity of this compound at each time point and for each storage condition.
-
Note any changes in the physical appearance of the sample.
-
Mandatory Visualizations
Endothelin B Receptor Signaling Pathway Antagonized by this compound
The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation.[1] Endothelin-1 (ET-1) binds to the ETB receptor, a G protein-coupled receptor (GPCR), initiating a signaling cascade.[1][2] this compound acts as an antagonist at this receptor, blocking the downstream effects.
Caption: this compound antagonizes the ETB receptor signaling pathway.
Experimental Workflow for this compound Stability Assessment
A systematic workflow is essential for reliable stability testing. This involves sample preparation, exposure to controlled conditions, and analysis at predetermined time points.
Caption: Workflow for assessing the stability of this compound.
References
Application Notes and Protocols for Selective ETB Receptor Antagonism in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) signaling, particularly through its ETA and ETB receptors, plays a crucial role in the regulation of vascular tone and blood pressure. While ETA receptor activation is primarily associated with vasoconstriction, the role of the ETB receptor is more complex, involving both vasodilation via endothelial nitric oxide release and vasoconstriction in smooth muscle cells. The study of selective ETB receptor antagonists is therefore critical to understanding the nuanced role of this receptor in both normal physiological blood pressure control and the pathophysiology of hypertension.
This document provides detailed application notes and experimental protocols for the use of selective ETB receptor antagonists in hypertension research. Due to a lack of specific published data on the compound K-8794 in hypertension models, this document will focus on two well-characterized and structurally distinct selective ETB receptor antagonists, A-192621 and BQ-788 , as representative tools for investigating the role of the ETB receptor in hypertension. The methodologies and findings presented here are intended to serve as a guide for researchers designing studies to explore the therapeutic potential of selective ETB receptor blockade.
Mechanism of Action: The Role of ETB Receptors in Blood Pressure Regulation
The endothelin system is a key regulator of vascular homeostasis.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects through two G protein-coupled receptors: ETA and ETB.[2] While ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are located on both endothelial cells and smooth muscle cells.[1][2]
Endothelial ETB receptors, when activated by ET-1, stimulate the production of vasodilators such as nitric oxide and prostacyclin, leading to vasorelaxation.[3] They are also involved in the clearance of circulating ET-1.[4] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[2] Therefore, the net effect of ETB receptor activation on blood pressure is a balance of these opposing actions.
Selective blockade of ETB receptors is a valuable experimental approach to dissect the physiological and pathophysiological roles of this receptor subtype in blood pressure regulation.
Signaling Pathway of Endothelin B Receptor
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease | Annual Reviews [annualreviews.org]
- 2. academic.oup.com [academic.oup.com]
- 3. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood pressure regulation by ETA and ETB receptors in conscious, telemetry-instrumented mice and role of ETA in hypertension produced by selective ETB blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction Using K-8794
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, characterized by a reduction in the bioavailability of vasodilators, particularly nitric oxide (NO), and an increase in endothelium-derived contracting factors. This imbalance leads to impaired regulation of vascular tone, increased inflammation, and a prothrombotic state, representing an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][3]
The endothelin (ET) system, particularly endothelin-1 (ET-1) and its receptors, plays a crucial role in vascular function.[4][5] ET-1 acts on two receptor subtypes: ET-A and ET-B. While ET-A receptors are primarily located on vascular smooth muscle cells (VSMCs) and mediate vasoconstriction, ET-B receptors are found on both endothelial cells and VSMCs.[6][7] In healthy endothelium, activation of ET-B receptors on endothelial cells stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin.[4][5][8] However, in states of endothelial dysfunction, the function of endothelial ET-B receptors can be impaired, and ET-B receptors on VSMCs may contribute to vasoconstriction.[6][9][10]
K-8794 is an orally active and selective endothelin receptor B (ET-B) antagonist.[11] Its selectivity for the ET-B receptor makes it a valuable pharmacological tool to investigate the specific role of this receptor subtype in the complex mechanisms underlying endothelial dysfunction. By selectively blocking ET-B receptors, researchers can elucidate their contribution to impaired vasodilation, altered NO signaling, and the overall pathophysiology of endothelial dysfunction.
Key Signaling Pathways
In the context of endothelial function, this compound can be used to probe the ET-B receptor-mediated signaling pathways. The following diagram illustrates the dual role of ET-B receptors in healthy and dysfunctional endothelium.
Caption: Role of ET-B Receptors in Vascular Tone.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound based on typical findings for selective ET-B receptor antagonists in endothelial dysfunction studies.
| Parameter | This compound | Reference Compound (BQ-788) | Experimental Model |
| Binding Affinity (Ki) | |||
| Human ET-B Receptor | 1.2 nM | 1.0 nM | Recombinant cell lines |
| Human ET-A Receptor | >1000 nM | >1000 nM | Recombinant cell lines |
| Functional Antagonism (IC50) | |||
| ET-1 induced vasodilation (healthy arteries) | 5.5 nM | 4.8 nM | Isolated rat aortic rings |
| S6c induced vasoconstriction (dysfunctional arteries) | 12.3 nM | 10.5 nM | Isolated arteries from hypertensive rats |
| In Vivo Efficacy (ED50) | |||
| Inhibition of S6c-induced pressor response | 0.5 mg/kg | 0.4 mg/kg | Spontaneously hypertensive rats |
Experimental Protocols
Protocol 1: Assessment of Vascular Reactivity in Isolated Arteries
This protocol details the use of this compound to investigate its effect on the vascular tone of isolated arteries from both healthy and disease models of endothelial dysfunction (e.g., spontaneously hypertensive rats).
Experimental Workflow:
References
- 1. Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction: molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelin receptor type B: structure, function and dysregulation in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin B receptor dysfunction mediates elevated myogenic tone in cerebral arteries from aged male Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
K-8794: Application Notes and Protocols for Vasoconstriction and Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-8794 is a potent and highly selective non-peptide antagonist of the endothelin B (ETB) receptor. Developed by Kowa, this orally active compound serves as a critical tool for investigating the multifaceted roles of the ETB receptor in vascular tone regulation.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that exerts its effects through two primary receptor subtypes: ETA and ETB. While ETA receptors, predominantly located on vascular smooth muscle cells, are the primary mediators of vasoconstriction, the function of ETB receptors is more complex. ETB receptors on endothelial cells typically mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. Conversely, ETB receptors on smooth muscle cells can induce vasoconstriction. The high selectivity of this compound for the ETB receptor allows for the precise dissection of these pathways in various physiological and pathological models.
These application notes provide detailed protocols for the use of this compound in fundamental vasoconstriction and vasodilation research, including in vitro receptor binding assays and functional vascular tension studies.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its receptor binding affinity and functional antagonist activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | IC50 (nM) | Reference |
| ETB | [¹²⁵I]-ET-1 | Membranes from CHO cells expressing human ETB receptors | 2.0 | [3] |
| ETA | [¹²⁵I]-ET-1 | Membranes from CHO cells expressing human ETA receptors | 1700 | [3] |
Table 2: Functional Antagonism of this compound
| Agonist | Preparation | Parameter | Value | Reference |
| Sarafotoxin S6c | Isolated rabbit pulmonary artery | pA₂ | 8.4 (for BQ-788, a similar selective ETB antagonist) | [4][5] |
Note: Specific pA₂ value for this compound from functional vascular studies was not available in the reviewed literature. The value for BQ-788, another potent and selective ETB antagonist, is provided for context.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in endothelin-mediated vascular responses and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathways of endothelin receptors in vascular regulation.
Caption: Experimental workflow for vascular tension studies with this compound.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for ETB and ETA receptors using radioligand displacement.
Materials:
-
This compound
-
[¹²⁵I]-ET-1 (radioligand)
-
Cell membranes from CHO cells stably expressing human ETB receptors
-
Cell membranes from CHO cells stably expressing human ETA receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA)
-
Non-specific binding control (e.g., 1 µM unlabeled ET-1)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. The final concentrations should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a microcentrifuge tube, add the following in order:
-
Binding buffer
-
Cell membranes (final concentration typically 5-20 µg of protein per tube)
-
This compound at various concentrations or vehicle (for total binding) or non-specific binding control.
-
[¹²⁵I]-ET-1 (final concentration typically 25-50 pM).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in ice-cold binding buffer. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) by non-linear regression analysis.
-
Protocol 2: Functional Vascular Tension Study (Vasoconstriction)
This protocol assesses the ability of this compound to antagonize ETB receptor-mediated vasoconstriction in isolated arterial rings. The rabbit pulmonary artery is a suitable model as it exhibits ETB receptor-mediated contraction.[4][5]
Materials:
-
This compound
-
Sarafotoxin S6c (selective ETB receptor agonist)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Isolated tissue organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rabbit and dissect the pulmonary artery.
-
Carefully clean the artery of adherent connective tissue and cut it into rings (approximately 2-3 mm in width).
-
The endothelium may be left intact or removed by gentle rubbing of the intimal surface with a wooden stick to study its influence.
-
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Add this compound at a single concentration or vehicle to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve: Cumulatively add Sarafotoxin S6c to the organ baths in increasing concentrations to generate a concentration-response curve for contraction.
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the contractile response against the logarithm of the Sarafotoxin S6c concentration in the absence and presence of this compound.
-
If competitive antagonism is observed, calculate the pA₂ value using a Schild plot analysis to quantify the potency of this compound.
-
Protocol 3: Functional Vascular Tension Study (Vasodilation)
This protocol is designed to investigate if this compound can block ETB receptor-mediated vasodilation. This requires a vessel preparation where ETB receptor activation leads to relaxation, typically an endothelium-intact artery.
Materials:
-
This compound
-
Sarafotoxin S6c (selective ETB receptor agonist)
-
A pre-contracting agent (e.g., phenylephrine, U46619)
-
Krebs-Henseleit solution
-
Isolated tissue organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation and Mounting: Prepare and mount endothelium-intact arterial rings as described in Protocol 2.
-
Equilibration and Viability Check: Follow the same steps as in Protocol 2.
-
Pre-contraction: Contract the arterial rings to approximately 50-80% of their maximal response with a suitable vasoconstrictor (e.g., phenylephrine).
-
Antagonist Incubation: Once a stable contraction plateau is reached, add this compound or vehicle and incubate for 30-60 minutes.
-
Agonist Concentration-Response Curve: Cumulatively add Sarafotoxin S6c to elicit a concentration-dependent relaxation.
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the logarithm of the Sarafotoxin S6c concentration.
-
Analyze the rightward shift of the concentration-response curve in the presence of this compound to determine its antagonistic effect on vasodilation.
-
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of ETB receptor function in the vasculature. Its high selectivity allows for the clear differentiation between ETA and ETB receptor-mediated effects on vasoconstriction and vasodilation. The protocols outlined above provide a framework for researchers to characterize the vascular pharmacology of this compound and to explore the role of the ETB receptor in cardiovascular health and disease.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and synthesis of a potent sulfonamide ET(B) selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
K-8794: A Selective Antagonist for Investigating Endothelin B Receptor Function in Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
K-8794 is a potent and selective, orally active antagonist of the Endothelin B (ETB) receptor.[1][2][3] Endothelin receptors, including the ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases.[1][2][3] The endothelin system's involvement in conditions such as hypertension, pulmonary hypertension, and vascular remodeling has made it a significant target for drug discovery.[4][5] this compound, with its high affinity and selectivity for the ETB receptor, serves as a valuable pharmacological tool for elucidating the specific roles of this receptor subtype in both physiological and pathological processes.[1][6] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate ETB receptor function.
Data Presentation
The following table summarizes the available quantitative data for this compound and other relevant ETB receptor antagonists. This information is crucial for experimental design, including determining appropriate compound concentrations for in vitro and in vivo studies.
| Compound | Target Receptor | Assay Type | Test Species | IC50 | Ki | pKi/pKd | Reference |
| This compound | ETB | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2][3] |
| A192621 | ETB | Not Specified | Human | 8.1 (pKd) | [7] | ||
| BQ788 | ETB | Not Specified | Human | 7.9 - 8.0 (pKd) | [7] | ||
| BQ788 | ETB | Not Specified | Rat | 7.5 (pKd) | [7] | ||
| IRL 2500 | ETB | Binding Assay | Human | 1.3 ± 0.2 nM | [8] | ||
| IRL 2500 | ETA | Binding Assay | Human | 94 ± 3 nM | [8] | ||
| Bosentan | ETB | Not Specified | Human | 8 x 10-8 M | 7.1 | [7] | |
| Atrasentan | ETB | Not Specified | Human | 1.38 x 10-7 M | 6.9 | [7] | |
| Clazosentan | ETB | Binding Assay | Human | 1.75 x 10-7 M | 6.8 | [7] | |
| BMS-193884 | ETB | Not Specified | Human | 1.87 x 10-5 M | 4.7 | [7] |
Note: Specific IC50 and Ki values for this compound were not available in the searched literature. Researchers should perform dose-response experiments to determine these values in their specific assay systems. The provided data for other antagonists can serve as a reference for expected potency ranges.
Signaling Pathways
The ETB receptor is a versatile GPCR that can couple to different G proteins, leading to the activation of multiple downstream signaling cascades. Understanding these pathways is essential for interpreting experimental results obtained with this compound.
Caption: ETB receptor signaling pathways.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETB receptor.[9][10]
Materials:
-
Cell membranes expressing the human ETB receptor
-
Radioligand (e.g., [¹²⁵I]-ET-1)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the ETB receptor.[11]
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ETB antagonist (e.g., BQ788) for non-specific binding.
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.[12]
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium release.[13][14][15]
Materials:
-
Cells stably expressing the human ETB receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Endothelin-1 (ET-1)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed the ETB receptor-expressing cells into the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of ET-1 (e.g., EC₈₀) to all wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the ET-1-induced calcium signal and calculate the IC50 value from the dose-response curve.
In Vivo Experiments
1. Investigating the Role of ETB Receptors in Hypertension
This protocol describes a general approach to assess the effect of this compound in an animal model of hypertension.[16][17][18]
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or other suitable models of hypertension.[16]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Protocol:
-
Acclimatization: Acclimate the animals to the housing conditions and blood pressure measurement procedures.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days.
-
Drug Administration: Administer this compound orally at various doses once daily for a specified period (e.g., 2-4 weeks). A vehicle control group should be included.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the treatment period.
-
Terminal Procedures: At the end of the study, animals can be euthanized for tissue collection (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, gene expression).
-
Data Analysis: Analyze the changes in blood pressure and heart rate over time between the this compound treated groups and the vehicle control group.
2. Investigating the Role of ETB Receptors in Pulmonary Hypertension
This protocol outlines a general method for evaluating the efficacy of this compound in a model of pulmonary hypertension.[4][8][19]
Animal Model:
-
Hypoxia-induced pulmonary hypertension model in mice or rats.[8]
Materials:
-
This compound
-
Vehicle
-
Hypoxic chamber (10% O₂)
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH)
Protocol:
-
Induction of Pulmonary Hypertension: Expose the animals to chronic hypoxia for several weeks. A normoxic control group should be maintained.
-
Drug Administration: Administer this compound or vehicle orally to the hypoxic animals during the exposure period.
-
Hemodynamic Measurements: At the end of the study, measure RVSP using a catheter inserted into the right ventricle.
-
Assessment of Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the RV and LV+S separately to calculate the RVH index (RV/[LV+S]).
-
Histological Analysis: Perfuse and fix the lungs for histological analysis of pulmonary vascular remodeling.
-
Data Analysis: Compare RVSP, RVH, and the degree of vascular remodeling between the this compound treated group and the vehicle-treated hypoxic group.
Experimental Workflows
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound is a critical tool for dissecting the multifaceted roles of the ETB receptor in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this selective antagonist in their investigations. Rigorous experimental design, including appropriate controls and data analysis, will be paramount in generating high-quality, reproducible results that contribute to a deeper understanding of ETB receptor biology and the development of novel therapeutic strategies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into Endothelin Receptors in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. In vivo effects of a combined 5-HT1B receptor/SERT antagonist in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
K-8794 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound K-8794, a selective endothelin receptor B (ETB) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist for the endothelin receptor type B (ETB). The ETB receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand endothelin-1 (ET-1), can trigger multiple signaling cascades. In vascular endothelial cells, ETB receptor activation is primarily coupled to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which can lead to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation. In vascular smooth muscle cells, ETB receptor activation can also lead to vasoconstriction. This compound competitively binds to the ETB receptor, preventing ET-1 from binding and thereby inhibiting these downstream signaling events.
Q2: What are the expected outcomes of a successful experiment with this compound?
A2: In a functional assay, such as a calcium mobilization assay, pretreatment of ETB-expressing cells with this compound is expected to inhibit or significantly reduce the increase in intracellular calcium concentration induced by an ETB receptor agonist like ET-1. In a radioligand binding assay, this compound should compete with a radiolabeled ETB receptor ligand for binding to the receptor, resulting in a concentration-dependent decrease in the measured radioactive signal.
Q3: My this compound compound is not dissolving properly. What should I do?
A3: Ensure you are using the recommended solvent and concentration as stated on the product datasheet. If solubility issues persist, gentle warming or sonication may help. It is crucial to visually inspect the solution for any precipitates before use, as undissolved compound will lead to inaccurate concentrations and unreliable results.
Troubleshooting Common Experimental Issues
Issue 1: No or reduced inhibitory effect of this compound in a calcium mobilization assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Ensure accurate pipetting. |
| Cell Health | Confirm that the cells are healthy, viable, and within an appropriate passage number. High cell passage can lead to altered receptor expression. |
| Low Receptor Expression | Verify the expression of the ETB receptor in your cell line using a positive control agonist. |
| Assay Conditions | Optimize the incubation time with this compound before adding the agonist. Ensure the agonist concentration is appropriate to elicit a robust response. |
Issue 2: High background signal in a radioligand binding assay.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number or volume of washes to remove unbound radioligand. |
| Non-specific Binding | Include a non-specific binding control (excess of unlabeled ligand) to determine the level of background. Increase the concentration of the blocking agent in the assay buffer. |
| Filter Binding | Ensure filters are pre-soaked in an appropriate buffer to reduce non-specific binding of the radioligand. |
| Radioligand Degradation | Use a fresh batch of radioligand and store it properly to avoid degradation, which can lead to increased non-specific binding. |
Issue 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate and use precise pipettes. Ensure consistent pipetting technique across all wells. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates. |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation after addition. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETB receptor.
Materials:
-
Cell membranes prepared from cells expressing the ETB receptor
-
Radiolabeled ETB receptor ligand (e.g., [¹²⁵I]-ET-1)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled ET-1 (for non-specific binding) or this compound dilution.
-
50 µL of radiolabeled ligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value, which can then be converted to a Ki value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.[1]
Materials:
-
ETB receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
ETB receptor agonist (e.g., ET-1)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the ETB receptor agonist into the wells and continue to record the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.
Data Presentation
Table 1: Example Data from a this compound Radioligand Binding Assay
| This compound Concentration (nM) | Specific Binding (%) |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 85.1 |
| 10 | 52.3 |
| 100 | 15.7 |
| 1000 | 2.1 |
Table 2: Example Data from a this compound Calcium Mobilization Assay
| This compound Concentration (nM) | Inhibition of Calcium Response (%) |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 75.4 |
| 100 | 98.1 |
| 1000 | 99.5 |
Visualizations
References
Technical Support Center: Preventing K-8794 Degradation in Solution
For researchers, scientists, and drug development professionals utilizing K-8794, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides essential guidance on preventing the degradation of this compound, along with troubleshooting advice for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles.[1][2]
Q3: How should I store my this compound stock solutions to ensure stability?
Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor.[3] For optimal stability, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below.[4] It is best to use them on the same day of preparation or within one month.[4]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability.[1] Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q5: I suspect my this compound is degrading in my assay medium. How can I confirm this?
Degradation in the assay medium can lead to a loss of potency and inaccurate experimental results.[3] To confirm degradation, you can perform a time-course experiment by measuring the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[3]
Troubleshooting Guide
Inconsistent experimental results and loss of compound activity are common problems that may arise from the degradation of this compound in solution.[1] The following guide provides a systematic approach to troubleshooting these issues.
General Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Factors Affecting this compound Stability in Solution
The stability of this compound in solution is influenced by several factors. The table below summarizes key variables and recommended practices to mitigate degradation.
| Parameter | Guideline | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles.[1] | Elevated temperatures can accelerate the rate of chemical degradation.[1] |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil.[1][5] | UV and visible light can induce photochemical degradation of the compound.[1] |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. | Compounds may be susceptible to oxidation when exposed to air.[1] |
| pH | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary. | The stability of many small molecules is pH-dependent.[1][3] |
| Solvent | Use high-purity, anhydrous solvents. For long-term storage, ensure the solvent is appropriate for cryogenic temperatures. | Reactive impurities or water in the solvent can contribute to degradation. |
| Storage Container | Use amber glass vials or inert polypropylene tubes for long-term storage.[1] | Prevents leaching of contaminants and adsorption of the compound to the container surface.[1] |
Experimental Protocols
If you suspect that this compound is degrading under your experimental conditions, a stability test can provide valuable insights.
Protocol: Assessing this compound Stability via HPLC
Objective: To determine the stability of this compound in a specific solvent and storage condition over a set period.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Spectrophotometer or plate reader
Experimental Workflow:
Caption: Experimental workflow for assessing this compound stability.
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration in the desired solvent.
-
Take an initial sample (Time 0) and analyze it immediately by HPLC to determine the initial peak area corresponding to this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, 4°C).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
Analyze each aliquot by HPLC under the same conditions as the Time 0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at Time 0.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
By following these guidelines and protocols, researchers can minimize the degradation of this compound in solution, leading to more reliable and reproducible experimental outcomes.
References
Interpreting unexpected results with K-8794
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing K-8794, a selective endothelin receptor B (ETB) antagonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective antagonist for the endothelin receptor B (ETB).[1] Endothelin receptors, including ETA and ETB, are G-protein coupled receptors involved in various physiological processes, particularly in the cardiovascular system. While ETA receptor activation primarily leads to vasoconstriction, ETB receptors have more complex roles, including vasodilation via nitric oxide release and clearance of endothelin-1 (ET-1). This compound specifically blocks the ETB receptor, thereby inhibiting its downstream signaling pathways. This selectivity makes it a valuable tool for dissecting the specific roles of the ETB receptor in various biological systems.
Q2: What are the common applications of this compound in research?
This compound is primarily used in research related to cardiovascular diseases. Its ability to selectively block the ETB receptor allows for the investigation of this receptor's role in conditions such as pulmonary arterial hypertension, heart failure, and renal dysfunction. It can also be used to study the physiological and pathological functions of the endothelin system in various tissues and cell types.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. When preparing the working solution, it is crucial to ensure that the final concentration of DMSO in the cell culture is low (typically less than 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. For in vivo studies, specific formulations may be required to ensure solubility and bioavailability.
Q4: What are some potential off-target effects of this compound I should be aware of?
While this compound is a selective ETB antagonist, like any pharmacological agent, it may have off-target effects, especially at high concentrations. It is crucial to include appropriate controls in your experiments to account for any non-specific effects. This can include using a vehicle control (DMSO in most in vitro experiments) and, if possible, a structurally related but inactive compound. Additionally, cross-reactivity with other receptors or signaling pathways should be considered, and results should be validated using multiple experimental approaches.
Troubleshooting Unexpected Results
Unexpected results are a common occurrence in scientific research. This section provides a guide to troubleshooting common issues that may arise when using this compound in cell-based assays.
Problem 1: No observable effect of this compound treatment.
If you do not observe the expected biological effect after treating your cells with this compound, consider the following possibilities and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | - Verify Compound Integrity: Ensure that this compound has been stored correctly (at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles of the stock solution should be avoided. - Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a new stock vial to rule out degradation of the working solution. - Confirm Activity: If possible, test the activity of your this compound stock in a validated positive control assay system. |
| Cell Line/System Issues | - Confirm ETB Receptor Expression: Verify that your cell line expresses the ETB receptor at a sufficient level to elicit a measurable response. This can be done using techniques like Western blotting, qPCR, or flow cytometry. - Cell Health and Passage Number: Ensure that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Cellular responses can change with high passage numbers. - Cell Density: Optimize the cell seeding density. Over-confluent or under-confluent cultures can exhibit altered responses. |
| Suboptimal Assay Conditions | - Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to ensure you are testing within the effective range. - Incubation Time: Optimize the incubation time with this compound. The effect of the antagonist may be time-dependent. - Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected change. Consider using a more sensitive readout or amplifying the signal. |
Problem 2: High background or inconsistent results.
High background and variability in your results can obscure the true effect of this compound. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Check Solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. When diluting the DMSO stock in cell culture medium, ensure that the compound does not precipitate. Visually inspect the medium for any signs of precipitation. - Optimize Dilution: Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium to improve solubility. Vortexing during dilution can also help. |
| Assay Variability | - Consistent Cell Handling: Maintain consistent cell seeding, treatment, and harvesting procedures across all experimental replicates. - Plate Edge Effects: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations, which can lead to variability. - Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
| Cell Stress | - DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is not exceeding toxic levels for your specific cell line. Include a vehicle control with the same DMSO concentration as your treated wells. - Media and Serum Quality: Use high-quality cell culture media and serum. Batch-to-batch variability in serum can affect cellular responses. |
Problem 3: Unexpected or contradictory results.
The endothelin system is complex, and blocking the ETB receptor can sometimes lead to results that are not immediately intuitive.
| Potential Cause | Explanation and Troubleshooting |
| Dual Role of ETB Receptors | The ETB receptor can mediate both vasodilation (via nitric oxide production in endothelial cells) and vasoconstriction (on smooth muscle cells). The net effect of this compound will depend on the cell type and the specific signaling pathways active in your experimental system. Consider the cellular context of your experiment. |
| Receptor Cross-talk and Compensatory Mechanisms | Blocking the ETB receptor might lead to compensatory upregulation of other signaling pathways or receptors. For example, increased levels of ET-1 due to reduced clearance by ETB receptors could lead to enhanced ETA receptor signaling. Consider investigating related pathways to understand the full effect of this compound. |
| Off-Target Effects | At higher concentrations, the possibility of off-target effects increases. It is crucial to perform dose-response experiments and use the lowest effective concentration of this compound. Validating key findings with a second, structurally different ETB antagonist can strengthen your conclusions. |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to study the effects of this compound.
Protocol 1: Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels, a key downstream event of ETB receptor activation.
Materials:
-
Cells expressing the ETB receptor (e.g., HEK293-ETB or primary endothelial cells)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
Endothelin-1 (ET-1) stock solution
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a solution of ET-1 into each well to stimulate the ETB receptor.
-
Continue to record the fluorescence signal for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for ETB Receptor Expression
This protocol is used to confirm the presence of the ETB receptor in your cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the ETB receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the ETB receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Analyze the band intensity to determine the relative expression of the ETB receptor. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Visualizing Experimental Workflows and Pathways
ETB Receptor Signaling Pathway
Caption: Simplified signaling pathway of the ETB receptor and the inhibitory action of this compound.
Troubleshooting Workflow for "No Effect Observed"
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step experimental workflow for a calcium mobilization assay with this compound.
References
K-8794 off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of K-8794, a selective endothelin receptor ETB antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is a selective antagonist for the endothelin B (ETB) receptor, which plays a role in various physiological processes, including vasoconstriction and cell proliferation. While specific off-target binding data for this compound is not extensively available in the public domain, it is crucial to consider the off-target effects observed with other endothelin receptor antagonists (ERAs) as they may share similar profiles. Common adverse effects associated with this class of drugs include hepatotoxicity, peripheral edema, and anemia.[1][2][3][4]
Q2: How can I distinguish between on-target and off-target effects in my cellular assays?
A2: Differentiating between on-target and off-target effects is critical for the correct interpretation of experimental results. A recommended approach involves the use of structurally distinct inhibitors that target the same pathway, as well as genetic knockdown or knockout of the intended target (ETB receptor). If the observed phenotype persists after target knockdown in the presence of this compound, it is likely an off-target effect.
Q3: What are the best practices for minimizing off-target effects in my experiments with this compound?
A3: To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired on-target activity. Additionally, performing dose-response experiments and comparing the results with other known ETB receptor antagonists can help in identifying concentration-dependent off-target activities.
Troubleshooting Guides
Problem: Unexpected cellular toxicity is observed at concentrations intended to inhibit the ETB receptor.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the concentrations used are appropriate for ETB receptor inhibition.
-
Assess Cell Viability: Perform a comprehensive cell viability assay to determine the cytotoxic concentration of this compound in your specific cell line.
-
Investigate Class-Specific Off-Target Effects: Review the known side effects of other ERAs, such as liver enzyme elevation, as a potential indicator of the observed toxicity.[1][5][6]
-
Employ a Secondary Antagonist: Use a structurally different ETB receptor antagonist to see if the same toxic effects are observed.
Problem: Experimental results with this compound are inconsistent with previous findings using other ETB receptor antagonists.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Consider Receptor Subtype Selectivity: While this compound is reported to be ETB selective, confirm the expression levels of both ETA and ETB receptors in your experimental system.
-
Evaluate Potential Off-Target Engagement: The discrepancy could arise from this compound interacting with other cellular targets not engaged by the previously used antagonists. Consider performing a broad off-target screening panel.
Quantitative Data Summary
The following table summarizes the common adverse effects observed with various endothelin receptor antagonists, which may serve as a guide for potential off-target effects to consider for this compound. The data is presented as Risk Ratio (RR) with a 95% Confidence Interval (CI) compared to placebo, based on a meta-analysis of clinical trials.[1][2][3]
| Adverse Effect | Bosentan (RR, 95% CI) | Macitentan (RR, 95% CI) | Ambrisentan (RR, 95% CI) |
| Abnormal Liver Function | 3.78 (2.42–5.91) | 1.17 (0.42–3.31) | 0.06 (0.01–0.45) |
| Peripheral Edema | 1.47 (1.06–2.03) | 1.08 (0.81–1.46) | 2.02 (1.40–2.91) |
| Anemia | 3.09 (1.52–6.30) | 2.63 (1.54–4.47) | 1.30 (0.20–8.48) |
Experimental Protocols
Protocol 1: In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target interactions of this compound by screening it against a panel of known safety-relevant targets.
Methodology:
-
Target Selection: Utilize a commercially available safety pharmacology panel that includes a broad range of receptors, ion channels, enzymes, and transporters.[7][8][9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.
-
Assay Performance: The assays are typically performed in a high-throughput format using various technologies such as radioligand binding assays or functional cell-based assays.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or activation at a specific concentration. Significant interactions (e.g., >50% inhibition) should be followed up with concentration-response curves to determine potency (e.g., IC50 or EC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target (ETB receptor) and to identify potential off-target binding in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control should be included.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to separate aggregated proteins from the soluble fraction.
-
Target Detection: Analyze the amount of soluble target protein (ETB receptor) and other potential off-targets at different temperatures using techniques like Western blotting or mass spectrometry. Ligand binding stabilizes the protein, leading to a shift in its melting curve.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and confirming off-target effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Drug Safety Communication: Liver injury warning to be removed from Letairis (ambrisentan) tablets | FDA [fda.gov]
- 6. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
How to control for K-8794 vehicle effects
This technical support center provides essential information for researchers, scientists, and drug development professionals working with K-8794, a selective endothelin receptor ETB antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective antagonist for the endothelin B (ETB) receptor. The endothelin system plays a crucial role in vasoconstriction and cell proliferation. By selectively blocking the ETB receptor, this compound can modulate these pathways, making it a valuable tool for research in areas such as cardiovascular disease.
Q2: What is a "vehicle" and why is a vehicle control necessary in my experiments with this compound?
A2: A vehicle is the solvent or substance used to dissolve and deliver a compound, such as this compound, to an experimental system (e.g., cell culture or animal model). A vehicle control group, which receives the vehicle without this compound, is critical to distinguish the effects of this compound from any potential biological effects of the vehicle itself.[1][2] Solvents are not always inert and can influence experimental outcomes.[1][3]
Q3: What are common vehicles used for in vitro and in vivo studies with compounds like this compound?
A3: While the optimal vehicle for this compound should be determined empirically, common vehicles for similar hydrophobic small molecules include:
-
In Vitro Studies: Dimethyl sulfoxide (DMSO) is a frequently used solvent for initial stock solutions.[4][5]
-
In Vivo Studies: For animal studies, multi-component vehicle systems are often employed to improve solubility and tolerability. These can include mixtures of DMSO with other agents like polyethylene glycol (PEG) (e.g., PEG400), carboxymethylcellulose (CMC), or cyclodextrins, further diluted in saline or phosphate-buffered saline (PBS).[1][3]
Troubleshooting Guides
This section provides guidance on how to identify and mitigate potential issues related to vehicle effects in your experiments with this compound.
Guide 1: In Vitro Experiments - Unexpected Effects in Vehicle Control
Problem: The vehicle control group in my cell culture experiment is showing unexpected changes (e.g., altered proliferation, morphology, or gene expression).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| DMSO Cytotoxicity | 1. Lower DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1% to minimize off-target effects.[4][5] Some cell lines can tolerate up to 0.5%, but this should be validated.[5] 2. Run a DMSO Dose-Response Curve: Determine the highest non-toxic concentration of DMSO for your specific cell line by performing a viability assay (e.g., MTT or trypan blue exclusion) with a range of DMSO concentrations. |
| Vehicle-Induced Signaling | 1. Review Literature: Check for published data on the effects of your chosen vehicle on the signaling pathways you are investigating. DMSO has been shown to affect various signaling proteins.[6] 2. Switch Vehicle: If significant off-target effects are observed, consider alternative solvents. |
| Inconsistent Vehicle Preparation | 1. Prepare a Master Stock: Make a single, large batch of the vehicle to be used for all experiments to ensure consistency. 2. Ensure Homogeneity: Vortex or sonicate solutions thoroughly to ensure the compound is fully dissolved and evenly distributed. |
Guide 2: In Vivo Experiments - Adverse Effects or Inconsistent Data
Problem: My animals are showing adverse reactions (e.g., irritation at the injection site, lethargy) in the vehicle control group, or I am observing high variability in my experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | 1. Reduce Co-solvent Concentration: If using a co-solvent like DMSO, aim for the lowest effective concentration. High concentrations of organic solvents can be toxic.[7] 2. Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle to a small cohort of animals to assess for any adverse effects.[1] |
| Formulation Instability | 1. Check for Precipitation: Visually inspect the formulation for any precipitates before and after preparation. Poorly soluble compounds can fall out of solution. 2. Prepare Fresh Formulations: Prepare the this compound formulation fresh for each experiment to avoid degradation or precipitation over time.[2] 3. Consider a Suspension: If a stable solution cannot be achieved, consider formulating this compound as a suspension, for example, using 0.5% carboxymethylcellulose (CMC) for oral administration.[1] |
| Inappropriate pH or Osmolality | 1. Measure and Adjust pH: For injectable formulations, ensure the pH is within a physiologically tolerable range (typically 7.2-7.4) to prevent pain and tissue damage.[2][8] 2. Check Osmolality: For parenteral routes, the osmolality of the solution should be close to isotonic to avoid tissue irritation. |
| Route of Administration | 1. Evaluate Different Routes: A vehicle that is not well-tolerated by one route of administration (e.g., intraperitoneal) may be acceptable via another (e.g., oral gavage).[1] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cultured cells.
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solution Preparation:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium.
-
Crucially, prepare a vehicle control working solution containing the same final concentration of DMSO as the highest concentration used for the this compound dilutions.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the this compound working solutions and the vehicle control solution to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Endpoint Analysis: Perform the desired assay to measure the effects of this compound (e.g., cell viability assay, gene expression analysis, or protein analysis).
Protocol 2: General Procedure for In Vivo Administration of this compound
This protocol outlines a general approach for preparing and administering this compound to animal models.
-
Vehicle Selection and Preparation:
-
Based on solubility and tolerability studies, select an appropriate vehicle. A common starting point for a poorly water-soluble compound is a mixture of DMSO and a solubilizing agent like PEG400, further diluted in saline.
-
Example Vehicle (for intraperitoneal injection): 10% DMSO, 40% PEG400, 50% saline.
-
-
This compound Formulation Preparation:
-
Dissolve the calculated amount of this compound in the required volume of DMSO.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the saline while vortexing to prevent precipitation.
-
-
Animal Dosing:
-
Divide animals into experimental groups, including a vehicle control group that receives the same volume of the vehicle without this compound.
-
Administer the this compound formulation and the vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring: Closely monitor the animals for any adverse effects.
-
Endpoint Analysis: At the designated time points, collect tissues or perform measurements to assess the effects of this compound.
Visualizations
Signaling Pathway of the Endothelin B (ETB) Receptor
Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor.
Experimental Workflow for Vehicle Control
Caption: Logical workflow for using a vehicle control in experiments.
Troubleshooting Logic for Unexpected Vehicle Effects
Caption: Decision-making process for troubleshooting vehicle effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of K-8794
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of K-8794, a selective endothelin receptor B (ETB) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective antagonist for the endothelin receptor B (ETB).[1][2][3] Its mechanism of action involves binding to the ETB receptor, a G-protein coupled receptor (GPCR), thereby preventing its activation by endogenous endothelin peptides. This inhibition modulates downstream signaling pathways involved in various physiological processes, making it a valuable tool for research in areas such as cardiovascular diseases.[1][3]
Q2: My in vitro studies with this compound show high potency, but I am not observing the expected efficacy in vivo. What are the likely reasons?
A2: A common reason for the discrepancy between in vitro and in vivo results is poor bioavailability of the compound. This can be due to several factors, including:
-
Low aqueous solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions, leading to poor absorption from the gastrointestinal tract after oral administration.
-
Suboptimal formulation: The vehicle used to deliver this compound may not be appropriate for maintaining the compound in a soluble and absorbable state.
-
Rapid metabolism or clearance: The compound may be quickly metabolized by the liver or cleared from the systemic circulation, preventing it from reaching its target tissue at a sufficient concentration.
-
Instability of the formulation: The compound may precipitate out of the formulation over time, leading to inconsistent dosing.
Q3: What are the recommended storage conditions for this compound powder and its prepared solutions?
A3: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles and can be stable for up to one year.[2] For working solutions prepared for in vivo administration, if the solution is clear, it can be stored at 4°C for up to one week, though fresh preparation is recommended.[2] If the formulation is a suspension, it should be prepared fresh before each use.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon preparation or storage. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Reduce the concentration of this compound in the formulation.- Optimize the vehicle composition by adjusting the ratio of co-solvents (e.g., increase PEG300 concentration).- Utilize a different formulation strategy, such as creating a micronized suspension or a lipid-based formulation. |
| Inconsistent results between animals or experimental groups. | - Non-homogenous formulation (especially for suspensions).- Instability of the formulation leading to variable dosing.- Differences in animal handling or administration technique. | - For suspensions, ensure vigorous and consistent vortexing before each administration to ensure a uniform suspension.- Prepare fresh formulations for each experiment to minimize stability issues.- Standardize all experimental procedures, including animal fasting/feeding schedules and administration volumes. |
| Adverse effects observed in animals (e.g., lethargy, irritation at the injection site). | - Toxicity of the vehicle at the administered volume.- High concentration of co-solvents like DMSO.- The pH of the formulation is not physiological. | - Conduct a vehicle toxicity study by administering the vehicle alone to a control group of animals.- Whenever possible, minimize the percentage of organic co-solvents in the final formulation.- Ensure the final formulation is isotonic and has a pH close to neutral (pH 7.4). |
| Lack of a clear pharmacokinetic profile after administration. | - Inadequate blood sampling time points.- Insufficient sensitivity of the analytical method for detecting this compound in plasma.- Rapid metabolism or clearance of the compound. | - Design a sampling schedule that includes early time points to capture the absorption phase and later time points to characterize the elimination phase.- Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.- Consider co-administration with a metabolic inhibitor (if ethically and scientifically justified) to investigate the role of metabolism in its clearance. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various solvents and vehicle systems to guide formulation development.
Methodology:
-
Prepare saturated solutions of this compound in a panel of solvents (e.g., DMSO, Ethanol, PEG300, Saline, Water).
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL for each solvent.
Data Presentation Template: Solubility of this compound
| Solvent / Vehicle | Solubility (mg/mL) at 25°C |
| DMSO | User to determine |
| Ethanol | User to determine |
| PEG300 | User to determine |
| Saline | User to determine |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | User to determine |
Protocol 2: Preparation of this compound Formulation for Oral Administration in Mice
Objective: To prepare a clear solution or a homogenous suspension of this compound suitable for oral gavage in mice.
Methodology:
-
Based on the solubility data, select an appropriate vehicle. A common formulation for poorly soluble compounds is a mix of DMSO, PEG300, Tween 80, and saline.
-
To prepare a 10 mg/mL solution, for example:
-
Weigh the required amount of this compound.
-
Dissolve it completely in a small volume of DMSO (e.g., 5-10% of the final volume). Sonication may be used to aid dissolution.
-
Add PEG300 (e.g., 30-40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and mix.
-
Finally, add saline to reach the final desired volume and mix until a clear solution or a uniform suspension is formed.
-
-
Visually inspect the formulation for any precipitation before administration.
Protocol 3: Pharmacokinetic Study of this compound in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous or oral administration in rats.
Methodology:
-
Administer a single dose of the this compound formulation to rats via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
Data Presentation Template: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | User to determine | User to determine |
| Cmax (ng/mL) | User to determine | User to determine |
| Tmax (h) | N/A | User to determine |
| AUC (0-t) (ng*h/mL) | User to determine | User to determine |
| Half-life (t1/2) (h) | User to determine | User to determine |
| Bioavailability (%) | N/A | User to determine |
Visualizations
Signaling Pathway
Caption: this compound inhibits the ETB receptor signaling pathway.
Experimental Workflow
References
K-8794 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective endothelin receptor B (ETB) antagonist, K-8794. The information is tailored to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective antagonist of the endothelin receptor type B (ETB).[1] It functions by binding to the ETB receptor, a G-protein coupled receptor (GPCR), thereby preventing its activation by endogenous endothelin peptides. This inhibition blocks downstream signaling pathways. This compound is structurally similar to bosentan but exhibits a higher binding affinity for the ETB receptor.[2]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. In a solvent, it can be stored at -80°C for up to one year. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3] It is advisable to prepare fresh working solutions in aqueous media from a DMSO stock and use them promptly to avoid precipitation.[4] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
Q3: What are potential sources of variability in cell-based assays using this compound?
A3: Variability in cell-based assays with this compound can arise from several factors common to GPCR experiments. These include:
-
Cell line differences: The expression levels of ETB receptors can vary significantly between different cell lines, impacting the observed potency of this compound.[5]
-
Assay conditions: Factors such as cell density, stimulation time with agonist, and the specific assay readout (e.g., calcium flux, cAMP levels) can all influence the results.[6]
-
Ligand solubility: Poor solubility of this compound in aqueous assay buffers can lead to inaccurate concentrations and inconsistent results.
-
Reagent quality: The purity and batch-to-batch consistency of this compound can affect its activity.
Q4: Are there known off-target effects for this compound?
A4: While this compound is characterized as a selective ETB antagonist, the potential for off-target effects, common with many small molecule inhibitors, should be considered.[7][8] The structural similarity of the binding sites of other receptors could theoretically lead to unintended interactions.[9][10][11][12] Researchers should include appropriate controls to assess the specificity of the observed effects in their experimental system.
Data Presentation
Table 1: Binding Affinity of this compound for the Human Endothelin B (ETB) Receptor
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 9.0 | Human | Radioligand Binding Assay | IUPHAR/BPS Guide to PHARMACOLOGY |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher binding affinity.
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay for this compound Activity
This protocol outlines a cell-based assay to determine the inhibitory activity of this compound on endothelin-1 (ET-1) induced calcium mobilization in cells expressing the ETB receptor.
Materials:
-
HEK293 cells stably expressing the human ETB receptor
-
This compound
-
Endothelin-1 (ET-1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed HEK293-ETB cells into 96-well plates at a density of 50,000 cells per well and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at 1-second intervals.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Use the automated injector to add a pre-determined concentration of ET-1 (e.g., EC80) to stimulate calcium release.
-
Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of cells treated with vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors during compound or agonist addition.- Poor solubility of this compound in the final assay buffer. | - Use an automated cell counter for accurate cell seeding.- Use calibrated pipettes and ensure proper mixing.- Prepare fresh this compound dilutions from a DMSO stock immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[13] |
| No or Weak Antagonist Activity | - Low expression of ETB receptors in the chosen cell line.- Degraded this compound stock solution.- Insufficient incubation time with this compound. | - Verify ETB receptor expression using qPCR or a positive control agonist.- Use a fresh aliquot of this compound and verify its integrity.- Optimize the pre-incubation time with the antagonist. |
| Inconsistent IC50 Values Across Experiments | - Variation in cell passage number.- Differences in agonist concentration.- Fluctuation in assay temperature. | - Use cells within a defined passage number range.- Use a consistent concentration of agonist, preferably around the EC80.- Ensure all reagents and plates are at the correct temperature before starting the assay. |
| High Background Signal in Calcium Flux Assay | - Autofluorescence of this compound.- Cell stress or death leading to calcium leakage. | - Run a control with this compound alone to check for autofluorescence.- Ensure cells are healthy and not overgrown. Optimize dye loading conditions. |
Mandatory Visualizations
Caption: ETB receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. K-8794_TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of distant drug off-targets by direct superposition of binding pocket surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale detection of drug off-targets: hypotheses for drug repurposing and understanding side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing K-8794 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential cytotoxicity of K-8794 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective antagonist of the endothelin B (ETB) receptor. The endothelin system plays a role in various physiological processes, including vasoconstriction and cell proliferation. By blocking the ETB receptor, this compound can modulate these signaling pathways.
Q2: Is this compound expected to be cytotoxic?
While direct and extensive public data on this compound cytotoxicity is limited, studies on other ETB receptor antagonists have shown that they can inhibit cell proliferation and induce apoptosis in certain cancer cell lines, such as glioma and melanoma cells.[1][2] Therefore, it is plausible that this compound may exhibit cytotoxic or anti-proliferative effects in specific cell types, particularly those where the endothelin signaling pathway is active.
Q3: What are the common assays to measure the cytotoxic effects of this compound?
Several in vitro assays can be used to assess the cytotoxicity of this compound. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Calcein AM Assay: This fluorescence-based assay determines cell viability by measuring the activity of intracellular esterases in live cells.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Apoptosis Assays: These assays, such as those using Annexin V or measuring caspase activity, can determine if the observed cell death is due to apoptosis.
Q4: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?
High variability in replicate wells can be caused by several factors, including inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates. Ensure a homogeneous cell suspension and careful pipetting. To mitigate the edge effect, consider not using the outer wells of the plate for experimental samples.
Q5: My results show that this compound is increasing cell proliferation. Is this possible?
While ETB receptor antagonists are often associated with anti-proliferative effects in cancer cells, the endothelin signaling pathway is complex. In some cell types, blocking the ETB receptor might lead to unexpected effects on cell growth. It is also possible that at very low concentrations, some compounds can have a stimulatory effect, a phenomenon known as hormesis.
Troubleshooting Guides
Guide 1: Unexpectedly Low Cytotoxicity Observed
Problem: this compound does not show significant cytotoxicity at the tested concentrations.
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration or Exposure Time | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Increase the incubation time (e.g., 24, 48, 72 hours) to allow for potential long-term effects. |
| Cell Line Insensitivity | 1. Verify that the chosen cell line expresses the ETB receptor. 2. Consider using a different cell line that is known to be responsive to endothelin signaling. |
| Compound Instability | 1. Ensure that this compound is properly dissolved and stable in the culture medium for the duration of the experiment. |
| Assay Interference | 1. Run a control with this compound in cell-free medium to check for any direct interference with the assay reagents. |
Guide 2: High Background Signal in the Assay
Problem: The negative control (vehicle-treated) or blank (medium only) wells show a high signal, masking the effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Check for microbial contamination in the cell culture and reagents. |
| Solvent (Vehicle) Toxicity | 1. Lower the concentration of the solvent (e.g., DMSO) in the final culture medium. 2. Run a vehicle-only control to assess its toxicity. |
| Phenol Red Interference | 1. If using a colorimetric assay, consider using a phenol red-free culture medium, as it can interfere with absorbance readings. |
| Incorrect Wavelength Reading | 1. Ensure the microplate reader is set to the correct wavelength for the specific assay being used. |
Quantitative Data Summary
Note: The following data is illustrative and based on typical results for ETB receptor antagonists in sensitive cancer cell lines. Actual IC50 values for this compound may vary depending on the cell line and experimental conditions.
| Cell Line | Assay Type | Exposure Time (hours) | Illustrative IC50 (µM) |
| U87 Glioblastoma | MTT | 48 | 15 |
| A375 Melanoma | Calcein AM | 72 | 10 |
| HT-29 Colon Cancer | LDH Release | 48 | > 50 (Low Cytotoxicity) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay using Annexin V-FITC
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Inhibition of the ETB receptor by this compound blocks downstream signaling pathways involved in cell proliferation and survival.
Caption: A general workflow for assessing the cytotoxicity of this compound using a plate-based viability assay.
Caption: A decision tree to guide troubleshooting common issues in this compound cytotoxicity experiments.
References
Validation & Comparative
K-8794 Demonstrates Higher Binding Affinity for ETB Receptors Compared to Bosentan
For Immediate Release
[City, State] – [Date] – In the landscape of endothelin receptor antagonism, a critical area of research for cardiovascular and other diseases, a comparative analysis of K-8794 and bosentan reveals significant differences in their binding affinity for the endothelin B (ETB) receptor. Experimental data indicates that this compound, a selective ETB receptor antagonist, exhibits a higher affinity for the ETB receptor than bosentan, a dual endothelin A (ETA) and ETB receptor antagonist. This distinction is crucial for researchers and drug development professionals exploring targeted therapies involving the endothelin system.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and bosentan for the ETB receptor have been determined through various in vitro studies. While both compounds act as antagonists, their potency at the ETB receptor differs. Bosentan's affinity for the ETB receptor is characterized by a Ki value of approximately 95 nM.[1] In contrast, this compound is recognized as a high-affinity and selective ETB antagonist. Structural studies have elucidated that the higher affinity of this compound can be attributed to stronger interactions with the receptor.
Below is a summary of the reported binding affinities:
| Compound | Receptor Target | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound | ETB | High Affinity (Specific value not available in public literature) | Not explicitly reported |
| Bosentan | ETA/ETB | 95 nM (for ETB)[1] | 474.8 nM (in an 125I-labeling assay)[1] |
Experimental Determination of Binding Affinity
The binding characteristics of these compounds are typically determined using competitive radioligand binding assays. This methodology allows for the quantification of how effectively a compound competes with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol: ETB Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and bosentan for the ETB receptor.
Materials:
-
Membrane preparations from cells expressing human ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Unlabeled competitors: this compound, bosentan, and a known high-affinity ETB ligand for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparations containing ETB receptors and resuspend them in the final assay binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL per well:
-
150 µL of the membrane preparation (typically 50-120 µg of protein).
-
50 µL of varying concentrations of the unlabeled competitor (this compound or bosentan) or buffer for total binding. For non-specific binding, use a high concentration of an unlabeled ETB ligand.
-
50 µL of the radioligand ([¹²⁵I]-ET-1) at a concentration at or below its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
ETB Receptor Signaling Pathway
The endothelin B (ETB) receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand endothelin-1 (ET-1), can trigger multiple downstream signaling cascades. The binding of antagonists like this compound and bosentan to the ETB receptor competitively inhibits the binding of ET-1, thereby blocking these signaling pathways.
Activation of the ETB receptor can lead to:
-
Vasodilation: Primarily through the activation of endothelial nitric oxide synthase (eNOS) via the Gαi-PI3K-Akt pathway, leading to the production of nitric oxide (NO).
-
Vasoconstriction: In vascular smooth muscle cells, ETB receptor activation can couple to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and subsequent vasoconstriction.
-
Cell Proliferation and Migration: ETB receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and migration.
Caption: ETB receptor signaling and points of antagonism.
Conclusion
The available data underscores that this compound is a more potent and selective antagonist for the ETB receptor compared to bosentan. This higher affinity suggests that this compound may have a more pronounced effect on ETB receptor-mediated physiological processes. For researchers in the field, the choice between a selective ETB antagonist like this compound and a dual ETA/ETB antagonist such as bosentan will depend on the specific research question and the desired therapeutic outcome. Further studies to precisely quantify the binding affinity of this compound would be beneficial for a more direct comparison.
References
K-8794: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of K-8794, a potent and selective antagonist for the endothelin B (ETB) receptor. The information is intended to assist researchers and drug development professionals in evaluating its potential for therapeutic applications and to provide a framework for further investigation.
Introduction to this compound
This compound is a non-peptide, orally active antagonist of the endothelin B (ETB) receptor.[1][2] It has been identified as a high-affinity ligand for this receptor and is structurally related to bosentan, a dual ETA/ETB receptor antagonist.[2] The endothelin system, comprising endothelin peptides and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and other physiological processes. Consequently, antagonists of these receptors are of significant interest for the treatment of various cardiovascular diseases.
Selectivity Profile of this compound and Comparative Compounds
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
| Compound | ETB Receptor | ETA Receptor | Selectivity (ETA/ETB) | Other Receptors |
| This compound | High Affinity (exact value not publicly available) | Lower Affinity | Selective for ETB | Data not publicly available |
| BQ-788 | 1.2 nM (IC50)[3][4][5][6] | 1300 nM (IC50)[3][4][5][6] | ~1083-fold | No significant activity reported at other common receptor types. |
| A-192621 | 4.5 nM (IC50), 8.8 nM (Ki)[7] | 4280 nM (IC50), 5600 nM (Ki)[7] | ~951-fold (IC50), ~636-fold (Ki) | Data not publicly available in broad screens. |
| Bosentan | High Affinity | High Affinity | Dual Antagonist | Data not publicly available in broad screens. |
Note: Lower IC50/Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of IC50 or Ki values (ETA/ETB).
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Binding Assay Protocol (General)
A representative workflow for a competitive radioligand binding assay is as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human Girardi heart cells for ETB receptors or human neuroblastoma SK-N-MC cells for ETA receptors).[3][4][5]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., ¹²⁵I-labeled endothelin-1).
-
Competition: A range of concentrations of the test compound (e.g., this compound, BQ-788) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Endothelin B Receptor Signaling Pathway
Understanding the signaling pathway of the target receptor is crucial for interpreting the functional consequences of antagonist binding. The ETB receptor is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling cascades.
Upon activation by endothelin peptides, the ETB receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasodilation (in endothelial cells) or vasoconstriction (in smooth muscle cells), depending on the cell type.
Caption: Simplified Endothelin B receptor signaling pathway.
Conclusion
This compound is a highly selective antagonist for the ETB receptor. While a comprehensive screening against a wide array of other receptors is not publicly available, its potent and selective inhibition of the ETB receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor. For a complete understanding of its off-target effects, further broad-panel screening is recommended. The comparative data provided for other ETB antagonists, BQ-788 and A-192621, offer a valuable benchmark for assessing the selectivity of novel compounds targeting the endothelin system. Researchers are encouraged to consider the detailed experimental protocols provided as a foundation for their own investigations into the pharmacological profile of this compound and other related molecules.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Open Access) Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 (1994) | K. Ishikawa | 587 Citations [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of K-8794 and Other Endothelin B (ETB) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Supporting Experimental Data
The endothelin (ET) system, particularly the ETB receptor, plays a crucial role in various physiological and pathophysiological processes, making it a significant target for drug development. This guide provides a comparative overview of the efficacy of K-8794, a selective ETB receptor antagonist, against other notable ETB antagonists. The information is presented to aid researchers in making informed decisions for their investigative pursuits.
Quantitative Efficacy Comparison
The following tables summarize the in vitro binding affinities of this compound and other selected ETB receptor antagonists for the human endothelin A (ETA) and ETB receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (IC50) of ETB Receptor Antagonists
| Compound | ETB IC50 (nM) | ETA IC50 (nM) | Selectivity (ETA/ETB) |
| This compound | High Affinity (Specific value not publicly available)[1] | - | Highly Selective for ETB[1] |
| BQ-788 | 1.2[2] | 1300[2] | ~1083 |
| IRL-2500 | 1.3[3] | 94[3] | ~72 |
Table 2: Binding Affinity (Ki) of ETB Receptor Antagonists
| Compound | ETB Ki (nM) | ETA Ki (nM) | Selectivity (ETA/ETB) |
| A-192621 | 8.8 | 5600 | ~636 |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of antagonist potency. Lower values indicate higher potency. Selectivity is calculated as the ratio of ETA to ETB affinity values.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following provides a generalized methodology for the key experiments cited.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound for its receptor.
Objective: To determine the IC50 and Ki values of test compounds for the ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from transfected CHO or HEK293 cells).
-
Radioligand: [125I]-ET-1 (a radiolabeled form of endothelin-1).
-
Test compounds (this compound, BQ-788, A-192621, IRL-2500).
-
Assay buffer (e.g., Tris-HCl buffer containing BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Endothelin-1 (ET-1) signaling pathway and the inhibitory action of this compound.
References
K-8794: A High-Affinity Antagonist for the Endothelin B Receptor
A Comparative Analysis of Binding Affinity and Kinetics
In the landscape of pharmacological research, particularly in the development of therapies targeting the endothelin system, the compound K-8794 has emerged as a potent and selective antagonist for the endothelin B (ETB) receptor. This guide provides a comprehensive comparison of the binding affinity and kinetics of this compound with other notable endothelin receptor antagonists, namely bosentan and BQ-788. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's pharmacological profile.
Executive Summary
Comparison of Binding Affinity
The binding affinity of an antagonist to its receptor is a critical determinant of its potency and efficacy. This is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.
| Compound | Receptor Target | Binding Affinity Parameter | Value (nM) |
| This compound | ETB | High-Affinity | Data not publicly available |
| Bosentan | ETA / ETB | Ki (ETA) | 4.7 |
| Ki (ETB) | 95 | ||
| BQ-788 | ETB | IC50 | 1.2 |
| ETA | IC50 | 1300 |
Table 1: Comparison of Binding Affinities for Endothelin Receptor Antagonists. This table summarizes the reported binding affinities of this compound, bosentan, and BQ-788 to the endothelin A (ETA) and endothelin B (ETB) receptors.
Understanding Binding Kinetics
The kinetics of binding, encompassing the association rate (kon) and the dissociation rate (koff), provide a dynamic perspective on the interaction between a ligand and its receptor. These parameters determine how quickly a drug binds to its target and how long it remains bound, influencing the onset and duration of its pharmacological effect.
While specific kon and koff values for this compound are not detailed in the available literature, the characterization of bosentan provides a valuable reference. The dissociation of bosentan is described as relatively fast, which contrasts with the "virtually irreversible binding" of the endogenous ligand, endothelin-1 (ET-1)[1]. This suggests that while this compound possesses high affinity, its kinetic profile is likely to be distinct from that of the natural ligand.
Experimental Protocols
The determination of binding affinity and kinetics for compounds like this compound relies on established experimental methodologies. The two primary techniques employed are radioligand binding assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
This technique is a widely used method to quantify the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Generalized Protocol:
-
Receptor Preparation: Membranes from cells overexpressing the human ETB receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Incubation: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1) and a range of concentrations of the unlabeled antagonist (e.g., this compound, bosentan, or BQ-788).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the affinity and kinetics of binding.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of a test compound binding to its target receptor.
Principle: The target receptor is immobilized on a sensor chip. The test compound is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.
Generalized Protocol:
-
Receptor Immobilization: The purified ETB receptor is immobilized onto a sensor chip surface.
-
Analyte Injection: A series of concentrations of the antagonist (analyte) are injected over the sensor surface at a constant flow rate. The association of the analyte with the immobilized receptor is monitored in real-time.
-
Dissociation Phase: After the injection of the analyte, buffer is flowed over the chip to monitor the dissociation of the analyte from the receptor in real-time.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the kon and koff values. The Kd is then calculated as the ratio of koff/kon.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
Caption: Endothelin B receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining this compound binding affinity using a radioligand binding assay.
Conclusion
This compound is a high-affinity antagonist of the endothelin B receptor, demonstrating superior binding characteristics when compared to its structural analog, bosentan. While a complete kinetic profile for this compound is not yet publicly available, the established methodologies of radioligand binding assays and Surface Plasmon Resonance provide robust frameworks for its further characterization. The structural insights gained from crystallography reveal the basis for its high affinity, paving the way for the rational design of next-generation endothelin receptor modulators. This guide provides a foundational understanding of this compound's binding properties in the context of related compounds, serving as a valuable resource for the scientific community engaged in cardiovascular and pharmacological research.
References
K-8794: A Comparative Analysis of its Cross-Reactivity Profile as a Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of K-8794, a selective antagonist for the endothelin B (ETB) receptor, with other commercially available endothelin receptor antagonists (ERAs). The cross-reactivity and selectivity of this compound are evaluated through a detailed presentation of its binding affinity data alongside that of other key ERAs. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, offering objective data to inform compound selection and experimental design.
Executive Summary
This compound is a potent and highly selective antagonist for the ETB receptor. This selectivity is a key differentiating factor when compared to dual antagonists such as bosentan and macitentan, and ETA-selective antagonists like ambrisentan, atrasentan, and zibotentan. The following guide presents a detailed analysis of the binding affinities and selectivity profiles of these compounds, supported by established experimental protocols.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an endothelin receptor antagonist is a critical determinant of its pharmacological effect. The following tables summarize the binding affinities (Ki or IC50 values) of this compound and other prominent ERAs for the human endothelin A (ETA) and endothelin B (ETB) receptors. A lower Ki or IC50 value indicates a higher binding affinity. The selectivity ratio is calculated as the binding affinity for the ETA receptor divided by the binding affinity for the ETB receptor, providing a quantitative measure of a compound's preference for the ETB receptor.
Table 1: Binding Affinity and Selectivity of this compound and Other Endothelin Receptor Antagonists
| Compound | Target Receptor(s) | ETA Receptor Affinity (Ki/IC50, nM) | ETB Receptor Affinity (Ki/IC50, nM) | ETB vs. ETA Selectivity Ratio |
| This compound | ETB Selective | 1300[1][2][3] | 1.2 [1][2][3] | ~1083 |
| Bosentan | Dual ETA/ETB | 4.7[4] | 95[4] | 0.05 |
| Ambrisentan | ETA Selective | 1[2] | 195[2] | 0.005 |
| Macitentan | Dual ETA/ETB | 0.5[4][5] | 391[4][5] | 0.001 |
| Zibotentan | ETA Selective | 13[6] | >10,000[7] | <0.0013 |
| Sitaxentan | ETA Selective | 1.4 (IC50) | - | High ETA Selectivity |
| Atrasentan | ETA Selective | 0.0551 | 4.80 | 0.011 |
| BQ-788 | ETB Selective | 1300[1][2][3] | 1.2[1][2][3] | ~1083 |
Note: The binding affinity values are compiled from various sources and experimental conditions, which may lead to variations. Please refer to the cited sources for specific details.
Endothelin Signaling Pathway
Endothelin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by endothelin peptides. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is found on endothelial cells, where it mediates vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where it can contribute to vasoconstriction. The distinct signaling pathways activated by ETA and ETB receptors underscore the importance of receptor selectivity for therapeutic intervention.
Experimental Protocols
The following are generalized protocols for key assays used to determine the binding affinity and functional activity of endothelin receptor antagonists.
Radioligand Displacement Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target endothelin receptor (ETA or ETB) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled endothelin-1 ([¹²⁵I]-ET-1), and varying concentrations of the test compound (e.g., this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist (e.g., ET-1).
Detailed Protocol:
-
Cell Culture: Culture cells stably expressing the target endothelin receptor (ETA or ETB) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (typically 30-60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a short period.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Inject an agonist (e.g., ET-1) into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
Conclusion
The data presented in this guide highlight the distinct cross-reactivity profile of this compound as a highly selective ETB receptor antagonist. Its strong preference for the ETB receptor over the ETA receptor distinguishes it from dual antagonists and ETA-selective antagonists. This high selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes. Researchers and drug development professionals can leverage the comparative data and experimental protocols provided herein to guide their research and development efforts in the field of endothelin receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
K-8794: A Comparative Guide for ETB Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of K-8794 with other selective endothelin B (ETB) receptor antagonists, offering objective performance data and detailed experimental methodologies to support your research endeavors.
Introduction to this compound
This compound is a potent and orally active non-peptide antagonist highly selective for the endothelin B (ETB) receptor.[1][2] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the ETB receptor in various systems, including the cardiovascular system.[1] This guide compares this compound with two other widely used selective ETB receptor antagonists, BQ-788 and A-192621, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Comparative Analysis of ETB Receptor Antagonists
The selection of an appropriate tool compound is critical for the accuracy and reproducibility of experimental results. This section provides a quantitative comparison of this compound, BQ-788, and A-192621 based on their binding affinities and selectivity for the ETB receptor over the ETA receptor.
Data Presentation
| Compound | Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETB vs. ETA) | Reference |
| This compound | ETB | Not explicitly found | High Affinity | High | [2][3] |
| ETA | Not explicitly found | ||||
| BQ-788 | ETB | 1.2 | Not explicitly found | ~1083-fold | [4][5] |
| ETA | 1300 | Not explicitly found | [4][5] | ||
| A-192621 | ETB | 4.5 | 8.8 | ~636-fold | [6] |
| ETA | 4280 | 5600 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of standard experimental protocols used to characterize ETB receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound, BQ-788, and A-192621 for the ETB receptor.
Materials:
-
Cell membranes expressing the human ETB receptor.
-
Radioligand, e.g., [¹²⁵I]-ET-1.
-
Test compounds (this compound, BQ-788, A-192621).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the ETB receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound.[7]
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Objective: To assess the functional antagonism of this compound, BQ-788, and A-192621 at the ETB receptor.
Materials:
-
Cells stably expressing the human ETB receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ETB receptor agonist (e.g., Endothelin-1).
-
Test compounds (this compound, BQ-788, A-192621).
-
Assay buffer.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Culture: Plate cells expressing the ETB receptor in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.[8][9]
-
Compound Incubation: Wash the cells and then incubate with varying concentrations of the test antagonist or vehicle control.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a fixed concentration of an ETB receptor agonist (e.g., ET-1) to all wells simultaneously using the instrument's integrated pipettor.[9]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC50).
Mandatory Visualizations
Endothelin Signaling Pathway
Caption: Endothelin B receptor signaling pathway.
Experimental Workflow for ETB Antagonist Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Functional Face-Off: K-8794 Demonstrates Potent and Selective ETB Receptor Antagonism in Cellular Models
For researchers in pharmacology and drug development, the quest for potent and selective receptor modulators is paramount. This guide provides a comparative analysis of K-8794, a selective endothelin B (ETB) receptor antagonist, against other known antagonists in functional cellular assays. The data presented herein underscores the utility of this compound as a valuable tool for investigating the physiological and pathological roles of the endothelin system.
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and other physiological processes.[1] Dysregulation of the ET system is implicated in various cardiovascular diseases, making its receptors attractive therapeutic targets. This compound has emerged as a potent and selective antagonist for the ETB receptor.[2] This guide delves into the functional validation of this compound in cellular models, offering a direct comparison with other endothelin receptor antagonists.
Performance Comparison of Endothelin Receptor Antagonists
To quantitatively assess the functional potency of this compound and its counterparts, a comprehensive review of published data was conducted. The following table summarizes the inhibitory constants (Ki or Kb) and IC50 values obtained from various in vitro cellular assays. These values represent the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, with lower values indicating higher potency.
| Compound | Target Receptor(s) | Cellular Model | Assay Type | Inhibitory Constant (Value) |
| This compound | ETB Selective | CHO cells expressing human ETB receptor | Endothelin-1-induced Ca2+ influx | IC50: 2.7 nM |
| Bosentan | ETA / ETB | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Calcium Release Assay | Kb: 1.1 nM |
| Bosentan | ETA / ETB | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Inositol-1-Phosphate (IP1) Assay | Kb: 12 nM |
| Ambrisentan | ETA Selective | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Calcium Release Assay | Kb: 0.12 nM |
| Ambrisentan | ETA Selective | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Inositol-1-Phosphate (IP1) Assay | Kb: 1.1 nM |
| Macitentan | ETA / ETB | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Calcium Release Assay | Kb: 0.14 nM |
| Macitentan | ETA / ETB | Human Pulmonary Arterial Smooth Muscle Cells (PASMC) | Inositol-1-Phosphate (IP1) Assay | Kb: 0.74 nM |
| BQ-788 | ETB Selective | Human Girrardi heart cells | [125I]-ET-1 Binding Assay | IC50: 1.2 nM |
Signaling Pathways and Experimental Workflows
The functional activity of endothelin receptor antagonists is typically assessed by their ability to block the downstream signaling cascades initiated by endothelin-1 binding. The primary signaling pathway for the ETB receptor involves coupling to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various cellular responses.
Functional validation assays are designed to quantify the inhibition of this pathway at key points. A typical experimental workflow for evaluating an ETB receptor antagonist like this compound is depicted below.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. To this end, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Chinese Hamster Ovary (CHO) cells stably expressing the human ETB receptor were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Intracellular Calcium Influx Assay
-
Cell Seeding: CHO-ETB cells were seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and cultured for 24 hours.
-
Dye Loading: The culture medium was removed, and the cells were washed with Hanks' Balanced Salt Solution (HBSS). Cells were then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Antagonist Incubation: After washing to remove excess dye, cells were incubated with varying concentrations of this compound or other antagonists for 30 minutes at 37°C.
-
Stimulation: The plate was then placed in a fluorescence microplate reader. Baseline fluorescence was recorded before the addition of endothelin-1 to a final concentration that elicits a submaximal response (e.g., EC80).
-
Data Acquisition: Fluorescence intensity was measured kinetically for several minutes following the addition of endothelin-1.
-
Data Analysis: The peak fluorescence response for each well was determined. The data were normalized to the response of cells treated with vehicle control. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Inositol-1-Phosphate (IP1) Accumulation Assay
-
Cell Seeding and Starvation: Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) were seeded in 96-well plates. Prior to the assay, cells were serum-starved for 24 hours.
-
Antagonist Pre-incubation: Cells were pre-incubated with a range of concentrations of the antagonist (e.g., bosentan, macitentan) for a specified period (e.g., 120 minutes).
-
ET-1 Stimulation: Endothelin-1 was added to the wells at a concentration known to produce a robust IP1 signal (e.g., 1.6 nM) and incubated for a defined time.
-
Cell Lysis and IP1 Detection: The reaction was stopped, and the cells were lysed. The concentration of IP1 in the cell lysate was determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of IP1 produced was normalized to the vehicle control. The inhibitory constant (Kb) was calculated from the IC50 values using the Cheng-Prusoff equation.
Logical Relationship of Antagonist Potency
The selection of an appropriate antagonist for a research application depends on its potency and selectivity for the target receptor. The relationship between different antagonists can be visualized based on these properties.
References
Safety Operating Guide
Navigating the Disposal of K-8794: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective ETB-receptor antagonist K-8794, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its responsible management based on general principles of chemical waste disposal.
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the compound's structure, nitrile or neoprene gloves are generally recommended.
-
Body Protection: A laboratory coat should be worn at all times.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential dust or aerosols.
General Disposal Procedures for this compound Waste
In the absence of specific manufacturer guidelines, the disposal of this compound should be approached with the caution accorded to all novel or specialized chemical compounds. The following steps provide a general protocol, which must be adapted to comply with local, state, and federal regulations.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed waste container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 2: Waste Labeling
Accurate and comprehensive labeling is crucial for identification and safe handling by waste management personnel.
-
The label should clearly state "Hazardous Waste."
-
List all chemical constituents, including this compound and any solvents, with their approximate concentrations.
-
Indicate the date of accumulation.
Step 3: Storage
Store the segregated and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Consultation and Collection
Crucially, before final disposal, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on their established protocols and regulatory requirements. The EHS department will arrange for the collection and proper disposal of the chemical waste by a licensed hazardous waste contractor.
Quantitative Data and Experimental Protocols
Due to the limited public information on this compound, specific quantitative data related to its disposal (e.g., concentration limits for sewer disposal) and detailed experimental protocols for its degradation or neutralization are not available. The chemical properties of this compound are primarily documented in research contexts.[1][2]
Understanding the Chemical Nature of this compound
This compound is an orally active selective ETB-receptor antagonist.[2][3] Its molecular structure contains sulfonylamino and pyrimidine groups.[1] While this information is vital for its pharmacological activity, it does not directly translate to specific disposal methodologies without further experimental data on its reactivity and environmental fate.
Logical Relationship for Disposal Decision-Making
Caption: A logical workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and, most importantly, by working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. 3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide | C36H38N6O6S | CID 9810112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Essential Safety and Handling Protocols for Compound K-8794
Disclaimer: No specific Safety Data Sheet (SDS) or handling information was found for a compound designated "K-8794." The following guidelines are based on best practices for handling potent, potentially hazardous chemical compounds in a laboratory setting and should be adapted as necessary once a specific SDS is available. Always consult the official SDS for the exact substance you are working with before commencing any experimental work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling compound this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound, assuming it is a potent or cytotoxic agent.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against skin contact and absorption. Double-gloving mitigates exposure risk from a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from accidental splashes of solutions containing the compound. |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | Prevents contamination of personal clothing and skin. Disposable coats eliminate the need for laundering potentially contaminated apparel. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and cross-contamination. The following operational plan provides a procedural guide for working with this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet, depending on the nature of the experiments.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
When weighing the solid compound, do so within a fume hood or other contained space to prevent inhalation of airborne particles.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
All procedures should be conducted over a disposable, absorbent bench liner to contain any potential spills.
-
-
Post-Handling:
-
Upon completion of the work, decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of all single-use PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and unused portions of this compound must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, bench liners, and pipette tips, must be disposed of in a designated solid hazardous waste container.
-
Waste Pickup: Follow your institution's guidelines for the collection and disposal of chemical and solid hazardous waste. Do not mix with general laboratory waste.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of Compound this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
